Ethyl 3-methyl-3-phenylglycidate
Description
Phenylmethylglycidic ester is a carboxylic acid and an epoxide.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-3-phenyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKRYVGRPXFFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20689 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020591 | |
| Record name | Ethyl methylphenylglycidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methyl-3-phenylglycidic acid ethyl ester is a clear, colorless to yellowish liquid with a strawberry-like odor. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to light-yellow liquid with a strong odor like fruit or berries; [HSDB] Colorless liquid; [MSDSonline], Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry | |
| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20689 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl methylphenylglycidate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5244 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl methylphenylglycidate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
522 to 527 °F at 760 mmHg (NTP, 1992), 272-275 °C, 272.00 to 275.00 °C. @ 760.00 mm Hg | |
| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20689 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL METHYLPHENYLGLYCIDATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenylmethylglycidic ester | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
greater than 200 °F (NTP, 1992), 134 °C | |
| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20689 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL METHYLPHENYLGLYCIDATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), SOL IN 3 VOLUMES OF 60% ALCOHOL, 1:3 & MORE IN 70% ALCOHOL; 1:2 IN 80% ALC; INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS, Insoluble in water, glycerol; Soluble in propylene glycol, fixed oils, Soluble (in ethanol) | |
| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20689 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL METHYLPHENYLGLYCIDATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl methylphenylglycidate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.104 to 1.123 at 68 °F (NTP, 1992), 1.0442 @ 20 °C, 1.086-1.096 | |
| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20689 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL METHYLPHENYLGLYCIDATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl methylphenylglycidate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
COLORLESS TO PALE-YELLOW LIQUID | |
CAS No. |
77-83-8, 19464-95-0 | |
| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20689 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl 3-methyl-3-phenylglycidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl methylphenylglycidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl-3-methyl-3-phenylglycidate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fraeseol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl methylphenylglycidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,3-epoxy-3-phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL METHYLPHENYLGLYCIDATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenylmethylglycidic ester | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ethyl 3-Methyl-3-Phenylglycidate
Abstract
Ethyl 3-methyl-3-phenylglycidate, colloquially known as "strawberry aldehyde," is a key aromatic compound widely utilized in the fragrance and food industries for its characteristic sweet, fruity aroma.[1] Despite its common name, the molecule is an α,β-epoxy ester, not an aldehyde.[1] The principal and most efficient route for its synthesis is the Darzens condensation, a classic organic reaction that forms an α,β-epoxy ester from a ketone and an α-haloester in the presence of a base.[1][2][3] This guide provides an in-depth examination of the synthesis mechanism, a detailed experimental protocol, and a discussion of the critical process parameters that influence the reaction's yield and stereochemical outcome. It is intended for an audience of researchers, chemists, and professionals in the fields of chemical synthesis and drug development.
Introduction: The Darzens Condensation
Discovered by Auguste Georges Darzens in 1904, the Darzens condensation (or glycidic ester condensation) is a powerful carbon-carbon bond-forming reaction.[2][3] It facilitates the synthesis of α,β-epoxy esters (glycidic esters) by reacting a carbonyl compound (an aldehyde or ketone) with an α-haloester using a strong base.[2][4][5] This method is highly valued because it constructs the epoxide ring and the carbon backbone simultaneously from acyclic precursors.[3][4]
The synthesis of this compound involves the condensation of acetophenone with ethyl chloroacetate. The reaction is typically mediated by a strong base, such as sodium amide or a sodium alkoxide like sodium ethoxide.[6][7][8] The resulting glycidic ester is a crucial intermediate which, upon hydrolysis and decarboxylation, can be converted into aldehydes or ketones, making the Darzens reaction a valuable tool for carbonyl homologation.[3][7][9]
Mechanistic Deep Dive
The synthesis of this compound proceeds through a well-understood, multi-step mechanism. The entire process is a condensation reaction, resulting in the net loss of HCl.[2][4]
Step 1: Enolate Formation The reaction is initiated by the deprotonation of the α-haloester (ethyl chloroacetate) at the α-carbon position by a strong base.[4] The presence of the adjacent ester group increases the acidity of this proton, allowing for the formation of a resonance-stabilized carbanion, specifically an enolate.[2][4] The choice of base is critical; to prevent side reactions like acyl exchange, the alkoxide corresponding to the ester (e.g., sodium ethoxide for an ethyl ester) is often preferred.[2][4] However, stronger bases like sodium amide are also highly effective.[7][8]
Step 2: Nucleophilic Attack (Aldol-type Addition) The newly formed enolate acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of acetophenone.[2][4] This step is analogous to a base-catalyzed aldol addition and results in the formation of a new carbon-carbon bond, creating a tetrahedral halohydrin intermediate.[2][3][5]
Step 3: Intramolecular SN2 Cyclization The final step is an intramolecular SN2 (bimolecular nucleophilic substitution) reaction. The oxygen anion (alkoxide) of the halohydrin intermediate attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the three-membered epoxide ring.[2][3][4]
Stereochemical Considerations
The Darzens condensation creates two new stereocenters, meaning the product can exist as different stereoisomers (cis and trans).[2] The stereochemical outcome is determined by the kinetics and thermodynamics of the intermediate steps.[2]
-
Kinetic vs. Thermodynamic Control: The initial aldol-type addition establishes the first stereochemistry, creating two possible diastereomeric halohydrins.[2][5] The subsequent intramolecular SN2 reaction proceeds with an inversion of configuration at the carbon bearing the halogen.[2][4] If the reaction conditions allow the halohydrin intermediate to epimerize (reach equilibrium) before cyclization, the final product ratio will be determined by the thermodynamic stability of the diastereomers. If cyclization is rapid, the product ratio will reflect the kinetic preference of the initial attack.[2] In many cases, the Darzens reaction yields a mixture of cis and trans isomers.[2][5]
Experimental Protocol: Synthesis of this compound
This section outlines a validated laboratory procedure for the synthesis, adapted from established methodologies.[6]
Reagent and Equipment Data
| Reagent/Material | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Hazards |
| Acetophenone | C₈H₈O | 120.15 | 202 | 1.03 | Combustible, Irritant |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 144-146 | 1.149 | Toxic, Corrosive |
| Sodium Amide | NaNH₂ | 39.01 | 400 | 1.39 | Water-reactive, Corrosive |
| Benzene | C₆H₆ | 78.11 | 80.1 | 0.876 | Carcinogen, Flammable |
| Ice Water | H₂O | 18.02 | N/A | ~1.0 | None |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | N/A | 2.663 | Irritant |
Equipment: Three-neck round-bottom flask, dropping funnel, mechanical stirrer, condenser, heating mantle, separatory funnel, rotary evaporator, fractional distillation apparatus.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, prepare a mixture of acetophenone (120 g, 1.0 mol) and ethyl chloroacetate (123 g, 1.0 mol) in 200 mL of anhydrous benzene.
-
Base Addition: Cool the mixture to 15°C using an ice bath. Begin the slow, portion-wise addition of powdered sodium amide (47.2 g, 1.2 mol) over a period of 2 hours while stirring vigorously. Maintain the temperature at 15°C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. The mixture will typically develop a reddish color.[6]
-
Quenching: Carefully pour the reaction mixture into a beaker containing 700 g of ice water to quench the reaction.
-
Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase with benzene. Combine all organic extracts.
-
Drying and Solvent Removal: Dry the combined organic phase over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent (benzene) under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by fractional distillation under vacuum. Collect the fraction boiling at 107-113°C at a pressure of 3 mmHg to yield pure this compound (yield reported as 130 g).[6]
Visualization of the Core Mechanism
The following diagram illustrates the stepwise mechanism of the Darzens condensation for the synthesis of this compound.
Caption: Figure 1: Reaction Mechanism of the Darzens Condensation.
Process Optimization and Considerations
-
Choice of Base: Strong bases are required for the initial deprotonation.[4] While sodium amide is effective, sodium ethoxide in ethanol or potassium tert-butoxide in aprotic solvents are also common choices.[7][10] Using the corresponding alkoxide to the ester prevents transesterification side reactions.[4]
-
Solvent: Aprotic, non-polar solvents like benzene, toluene, or diethyl ether are typically used to avoid reaction with the strong base and intermediates.[10]
-
Temperature: The initial deprotonation and nucleophilic attack are often carried out at low temperatures (0-15°C) to control the reaction rate and minimize side reactions.[6][10]
-
Side Reactions: The primary side reaction is the self-condensation of the α-haloester (a Claisen-type condensation). Additionally, if the carbonyl compound is enolizable, aldol condensation can compete. Using a strong, non-nucleophilic, sterically hindered base can help mitigate some of these issues.[3]
Conclusion
The Darzens condensation remains a cornerstone of organic synthesis for the creation of α,β-epoxy esters. Its application in the production of this compound is a classic example of its utility, providing a direct and efficient pathway to a high-value fragrance compound. A thorough understanding of the reaction mechanism, stereochemical control, and experimental parameters is essential for researchers aiming to optimize this transformation for laboratory or industrial-scale production. Modern advancements continue to refine this century-old reaction, with a focus on developing enantioselective variants using chiral catalysts to control the stereochemical outcome with high precision.[3][5]
References
- 1. This compound: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. Darzens reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Darzens Reaction [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. Darzens Glycidic Ester Synthesis [unacademy.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Darzens Condensation for Glycidic Ester Synthesis
Introduction: The Enduring Relevance of a Classic Reaction
First reported by Auguste Georges Darzens in 1904, the Darzens condensation (also known as the glycidic ester condensation) is a cornerstone of organic synthesis.[1][2] It facilitates the creation of α,β-epoxy esters, or "glycidic esters," by reacting a ketone or aldehyde with an α-haloester in the presence of a base.[1][3][4] This reaction is fundamentally a condensation reaction, as it involves the joining of two molecules with the net loss of a small molecule, in this case, hydrogen halide.[1]
The significance of the Darzens condensation lies in its ability to construct a new carbon-carbon bond and an epoxide ring in a single, efficient step.[5][6] This contrasts with other methods, such as the epoxidation of an α,β-unsaturated ester, which require the prior synthesis of the alkene substrate.[1] The resulting glycidic esters are highly valuable synthetic intermediates, primarily because they can be readily converted into aldehydes or ketones with a higher carbon count through hydrolysis and decarboxylation.[4][7] This homologation capability has cemented the Darzens reaction's place in the synthetic chemist's toolkit for applications ranging from fragrance production to the synthesis of complex pharmaceutical intermediates.[2][6]
The Core Mechanism: A Stepwise Analysis
The Darzens condensation proceeds through a well-understood, multi-step mechanism that combines principles from both aldol and substitution reactions.[1][8] The process can be dissected into three primary stages: enolate formation, nucleophilic addition, and intramolecular substitution.
Step 1: Enolate Formation The reaction is initiated by a sufficiently strong base deprotonating the α-haloester at the halogenated carbon position.[1][9] The presence of the adjacent ester group is crucial, as it stabilizes the resulting carbanion through resonance, forming a resonance-stabilized enolate.[1][9] This makes the α-proton significantly more acidic and relatively easy to remove.[1]
Step 2: Nucleophilic Attack (Aldol-type Addition) The newly formed enolate acts as a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde or ketone, creating a new carbon-carbon bond.[1][9] This step is analogous to a base-catalyzed aldol reaction and results in the formation of a halohydrin intermediate.[1][10]
Step 3: Intramolecular SN2 Cyclization The final step is a rapid, intramolecular SN2 reaction. The oxygen anion of the halohydrin intermediate attacks the carbon atom bearing the halogen, displacing the halide and forming the final α,β-epoxy ester (glycidic ester).[1][9]
Mechanistic Pathway of the Darzens Condensation
Caption: The reaction mechanism of the Darzens condensation.
Causality in Experimental Design: Selecting Reagents and Conditions
The choice of base and reaction conditions is critical for a successful Darzens condensation and is dictated by the nature of the substrates.
-
Choice of Base: Any sufficiently strong base can initiate the reaction.[1] However, a key consideration is preventing side reactions. When using an ester as the starting material, it is common practice to use an alkoxide base corresponding to the ester's alcohol portion (e.g., sodium ethoxide for an ethyl ester).[1][9] This strategy mitigates the risk of transesterification, a potential side reaction that could complicate the product mixture. For substrates prone to self-condensation, such as aliphatic aldehydes, stronger, non-nucleophilic bases like lithium hexamethyldisilazide (LHMDS) can provide higher yields of the desired glycidic ester.[10]
-
Solvent: The reaction is typically carried out in aprotic solvents like ether, toluene, or benzene to ensure the base remains active and does not protonate the enolate intermediate.[2]
-
Temperature: Temperature control is crucial, especially during the addition of the base. Reactions are often initiated at low temperatures (0-15°C) to control the exothermic deprotonation and aldol addition steps, minimizing side reactions.[2][11]
Stereoselectivity: A Critical Consideration
The Darzens condensation creates two new stereocenters, meaning the resulting epoxide can exist as different diastereomers (commonly referred to as cis and trans).[1][9] The stereochemical outcome is a complex function of the reaction conditions and substrate structure, governed by a competition between kinetic and thermodynamic control.[1][9]
-
Kinetic vs. Thermodynamic Control: The initial nucleophilic attack establishes the stereochemistry of the halohydrin intermediate. The product that is formed faster (the kinetic product) will be the major diastereomer initially.[1] However, under basic conditions, the halohydrin can undergo epimerization via a retro-aldol reaction, allowing the intermediates to equilibrate.[9][12] The subsequent intramolecular SN2 reaction, which proceeds with inversion of stereochemistry, then traps the more stable (thermodynamic) halohydrin diastereomer.[1][9] Often, the trans glycidic ester is the thermodynamically favored product.[10]
-
Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as quaternary ammonium salts, has emerged as a powerful technique to influence stereoselectivity.[13][14] By changing the reaction environment from the interface to the organic phase, PTC can reverse the typical diastereoselectivity, favoring the formation of cis-glycidic esters in some cases.[14] Furthermore, the development of chiral phase-transfer catalysts has enabled enantioselective Darzens reactions, providing access to optically active epoxides, which are of significant interest in pharmaceutical synthesis.[12][15][16]
Substrate Scope and Limitations
The Darzens condensation is a versatile reaction with a broad substrate scope, but it is not without limitations.
| Substrate Class | Reactivity and Considerations | Typical Yields |
| Aromatic Aldehydes & Ketones | Generally excellent substrates, giving good yields of glycidic esters.[3] | Good to Excellent |
| α,β-Unsaturated Ketones | Also react well, providing good yields.[3] | Good |
| Aliphatic Aldehydes | Prone to base-catalyzed self-condensation (aldol reaction), which competes with the Darzens pathway and can lead to low yields.[3][10] | Low to Moderate |
| α-Haloesters | Ethyl chloroacetate and ethyl 2-chloropropionate are common choices. The halogen is typically chlorine or bromine. | N/A |
| Other Pronucleophiles | The reaction is not limited to α-haloesters. α-halo ketones, amides, and nitriles can also be used to form the corresponding epoxy ketones, amides, and nitriles.[1][5][9] | Variable |
A significant limitation is the potential for the glycidic ester product to undergo hydrolysis under the basic reaction conditions, especially when using strong aqueous bases.[5] This side reaction can reduce yields and is a key challenge, particularly in large-scale synthesis.
Field-Proven Experimental Protocol: Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate
This protocol details a typical Darzens condensation, followed by saponification and decarboxylation to yield an aldehyde, a common application of the reaction's products.[11]
Stage 1: Darzens Condensation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dimethoxybenzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) dissolved in dry toluene.
-
Cooling: Cool the mixture to 10-15°C using an ice bath. This prevents runaway reactions and minimizes side products.
-
Base Addition: Slowly add a solution of sodium methoxide (1.5 eq) in methanol dropwise over 30-40 minutes, ensuring the internal temperature remains below 15°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[11]
-
Workup: Quench the reaction by pouring the mixture into cold water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.[11]
Stage 2: Saponification
-
Setup: Dissolve the crude glycidic ester from Stage 1 in ethanol.
-
Hydrolysis: Add a 10-15% aqueous solution of sodium hydroxide (1.5-2.0 eq). Heat the mixture to 50-60°C and stir for 3-5 hours until saponification is complete, as monitored by TLC.[11]
-
Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure, leaving the sodium salt of the glycidic acid in an aqueous solution.[11]
Stage 3: Decarboxylation
-
Acidification: Carefully acidify the aqueous solution of the glycidic acid salt to pH 3-4 with 15% aqueous hydrochloric acid.
-
Heating: Heat the acidified mixture to 60-80°C for 2-4 hours. The evolution of CO₂ gas will be observed as the glycidic acid decarboxylates and rearranges to form the final aldehyde product.[11]
-
Isolation: After cooling, extract the product with an organic solvent, dry, and purify via column chromatography or distillation.
Experimental Workflow Diagram
Caption: A typical three-stage workflow for a Darzens synthesis and subsequent product transformation.
Applications in Drug Development and Complex Synthesis
While the direct application of catalytic asymmetric Darzens reactions in the synthesis of marketed drug molecules is still emerging, the glycidic esters and their derivatives are crucial intermediates.[6] The epoxide functional group is a versatile handle for further chemical transformations, and the ability to build molecular complexity quickly makes the Darzens reaction a valuable tool.
-
Prodrug Synthesis: Ester functionalities are commonly incorporated into drug molecules to create prodrugs.[17] These prodrugs can have improved properties such as increased lipophilicity for better membrane permeability or altered solubility profiles.[17] Glycidic esters can serve as precursors to more complex ester-containing molecules used in such therapeutic strategies.
-
Bioactive Molecules: Many natural products and pharmaceuticals contain epoxide or aldehyde functionalities. For instance, glycine esters of certain terpenes have shown significant analgesic and anti-inflammatory properties, highlighting the pharmacological potential of ester-based compounds that can be accessed through synthetic routes involving reactions like the Darzens.[18][19]
-
Key Synthetic Intermediates: In a multi-step synthesis of (±)-epiasarinin, a key step involved a Darzens condensation to prepare a vinyl epoxide intermediate, demonstrating its utility in constructing complex molecular architectures.[10]
Conclusion
The Darzens condensation has remained a vital reaction in organic chemistry for over a century due to its efficiency, versatility, and the synthetic utility of its glycidic ester products. For researchers in synthetic and medicinal chemistry, a thorough understanding of its mechanism, stereochemical nuances, and practical considerations is essential. As advancements in asymmetric catalysis, particularly with phase-transfer catalysts, continue to evolve, the Darzens condensation is poised to become an even more powerful tool for the enantioselective synthesis of complex molecules relevant to the pharmaceutical industry.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Darzens Glycidic Ester Synthesis [unacademy.com]
- 5. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the Darzens Glycidic Ester Synthesis [unacademy.com]
- 7. organicreactions.org [organicreactions.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Darzens reaction - Wikipedia [en.wikipedia.org]
- 10. Darzen glycidic | PPTX [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. Darzens Reaction [organic-chemistry.org]
- 13. Stereochemical control of the interfacial darzens condensation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Phase-transfer-catalyzed asymmetric Darzens reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 18. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Chemical and physical properties of Ethyl 3-methyl-3-phenylglycidate
An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl 3-methyl-3-phenylglycidate
Abstract
This compound, an aromatic organic compound widely known by the trivial name "strawberry aldehyde," is a cornerstone of the flavor and fragrance industries.[1][2] Despite its common name, it is chemically an ester and an epoxide, not an aldehyde.[1][2] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis via the Darzens condensation, analytical characterization, and key applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes established data with practical, field-proven insights to serve as an essential reference.
Chemical Identity and Nomenclature
Proper identification is the foundation of all chemical handling and research. This compound is a synthetic compound that does not occur naturally.[3] It is a racemic mixture of four stereoisomers due to two asymmetric centers in its structure.[2]
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethyl 3-methyl-3-phenyloxirane-2-carboxylate[1][4][5] |
| Common Names | Strawberry Aldehyde, Aldehyde C-16, EMPG[1][6] |
| CAS Number | 77-83-8[1][4][7][8] |
| Molecular Formula | C₁₂H₁₄O₃[1][4][7] |
| Molecular Weight | 206.24 g/mol [1][4][7][9] |
| FEMA Number | 2444[6] |
Physicochemical Properties
The physical properties of this compound dictate its behavior in various matrices, influencing its application in formulations from perfumes to food products. It is a colorless to pale yellow liquid with a characteristic sweet, fruity aroma reminiscent of strawberries.[4][7][10][11]
Table 2: Key Physicochemical Data
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless to pale yellow liquid | Ambient | [4][7][11] |
| Odor | Strong, sweet, fruity, strawberry-like | On dilution | [3][4][11][12] |
| Boiling Point | 272-275 °C | 760 mmHg (Atmospheric) | [1][3][7][10] |
| Density | 1.087 - 1.10 g/cm³ | 25 °C | [1][7][10][12] |
| Refractive Index | 1.504 - 1.513 | 20 °C | [7] |
| Flash Point | >110 °C (>230 °F) | Closed Cup | [11][12] |
| Solubility | Insoluble in water; Soluble in alcohol and most organic solvents | Ambient | [1][11][13] |
Synthesis Pathway: The Darzens Condensation
The industrial synthesis of this compound is predominantly achieved through the Darzens condensation (or Darzens reaction). This classic organic reaction provides an efficient route to α,β-epoxy esters (glycidic esters). The choice of this pathway is driven by the high yield and purity achievable with readily available starting materials.[2]
The core transformation involves the base-catalyzed reaction between a ketone (acetophenone) and an α-haloester (ethyl chloroacetate).[2]
Causality of Mechanism:
-
Enolate Formation: A strong base, such as sodium amide or sodium ethoxide, is required to deprotonate the α-carbon of ethyl chloroacetate. This step is critical as it generates the necessary nucleophile (the enolate).
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of acetophenone.
-
Intramolecular SN2 Cyclization: The resulting intermediate, a halohydrin alkoxide, undergoes an intramolecular nucleophilic substitution. The alkoxide attacks the carbon bearing the halogen, displacing it and forming the characteristic epoxide ring. This ring-closing step is thermodynamically favorable.
Caption: The Darzens condensation pathway for EMPG synthesis.
Protocol: Self-Validating Laboratory Synthesis
This protocol is adapted from established methodologies for the Darzens reaction.[14] Each step includes built-in checks for reaction progress and purity.
-
Reactor Setup: Equip a 500 mL three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the system is completely dry and purged with an inert gas (e.g., nitrogen) to prevent side reactions with moisture.
-
Base Suspension: In the flask, suspend powdered sodium amide (4.7 g, ~1.1 eq) in 200 mL of anhydrous benzene. Cool the mixture to 15 °C using an ice bath. Causality: Benzene is an effective non-polar solvent that minimizes ester saponification. Cooling is essential to control the exothermic nature of the subsequent addition.
-
Reactant Addition: Combine acetophenone (12.0 g, 1.0 eq) and ethyl chloroacetate (12.3 g, ~1.0 eq) and add the mixture dropwise from the dropping funnel over 2 hours, maintaining the internal temperature at 15 °C.[14]
-
Reaction Monitoring: After addition, allow the mixture to stir at room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a petroleum ether/ethyl acetate eluent. The disappearance of the acetophenone spot indicates the reaction is complete (typically 2-4 hours).
-
Work-up and Quenching: Carefully pour the reaction mixture into 700 g of an ice-water mixture to quench any unreacted sodium amide and dissolve the resulting salts.[14]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic (benzene) layer. Extract the aqueous layer twice with benzene to recover all product. Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.
-
Purification and Verification: Remove the benzene solvent using a rotary evaporator. The resulting crude oil is purified by vacuum distillation (e.g., 107-113 °C at 3 mmHg).[14] The purity of the final product should be verified by Gas Chromatography (GC) analysis, confirming a purity of ≥98%.
Analytical Methodologies
A multi-technique approach is required to confirm the identity, purity, and structure of this compound.
Caption: A standard analytical workflow for EMPG validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for both purity assessment and identity confirmation of volatile compounds like EMPG.
-
Methodology: A diluted sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
Expected Results: The GC chromatogram will show a major peak corresponding to EMPG, allowing for purity calculation by peak area percentage. The mass spectrum for this peak will display a molecular ion (M⁺) at m/z 206, corresponding to its molecular weight, and a characteristic fragmentation pattern that serves as a chemical fingerprint.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to provide an unambiguous confirmation of the molecular structure.
-
¹H NMR: Provides information on the number and environment of hydrogen atoms. Key expected signals include a triplet and quartet for the ethyl group, a singlet for the oxirane proton, a singlet for the methyl group, and a multiplet for the phenyl protons.
-
¹³C NMR: Shows signals for each unique carbon atom, confirming the presence of the ester carbonyl, epoxide carbons, and aromatic carbons.
Applications and Safety
Industrial Applications
-
Flavor Industry: Widely used as an artificial flavoring agent in products like candies, baked goods, ice cream, and beverages to impart a strawberry flavor.[1][2][10]
-
Fragrance Industry: A key ingredient in perfumes, soaps, detergents, and cosmetics for its sweet, fruity, and long-lasting scent profile.[1][2][7]
-
Pharmaceutical and Agrochemical Synthesis: The reactive epoxide ring makes it a valuable intermediate for creating more complex molecules, including chiral compounds essential for active pharmaceutical ingredients (APIs).[7][16]
Safety and Regulatory Profile
This compound is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for its use as a flavoring agent.[1] Long-term toxicity studies in rats have shown no significant adverse health effects.[1] However, it is classified as a skin and eye irritant and a flammable liquid. As with all chemicals, it is imperative to consult the Safety Data Sheet (SDS) before handling and to use appropriate personal protective equipment (PPE), including gloves and eye protection.
References
- 1. Ethyl methylphenylglycidate - Wikipedia [en.wikipedia.org]
- 2. This compound: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. This compound CAS#: 77-83-8 [m.chemicalbook.com]
- 4. This compound | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (mixture of isomers) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. WHO | JECFA [apps.who.int]
- 7. chemimpex.com [chemimpex.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | 77-83-8 [chemicalbook.com]
- 11. consolidated-chemical.com [consolidated-chemical.com]
- 12. echemi.com [echemi.com]
- 13. echemi.com [echemi.com]
- 14. prepchem.com [prepchem.com]
- 15. spectrabase.com [spectrabase.com]
- 16. mdpi.com [mdpi.com]
Stereoisomers of Ethyl 3-methyl-3-phenylglycidate
An In-Depth Technical Guide to the
Abstract
Ethyl 3-methyl-3-phenylglycidate (EMPG), widely known in the flavor and fragrance industry as "strawberry aldehyde," is a cornerstone synthetic aroma chemical prized for its intense, sweet, fruity character.[1][2][3] Despite its common name, the molecule is an epoxy ester, not an aldehyde, and its desirable organoleptic properties are intrinsically linked to its complex stereochemistry.[1][4][5] This technical guide provides an in-depth exploration of the stereoisomers of EMPG, addressing the nuances of their synthesis, stereocontrol, separation, and characterization. We will delve into the causality behind experimental choices, present detailed protocols, and highlight the distinct properties of the isomers, offering a comprehensive resource for researchers, chemists, and professionals in the fields of drug development and sensory science.
The Foundation: Understanding the Stereochemistry of EMPG
This compound possesses two chiral centers at carbons C2 and C3 of the oxirane ring. This structural feature gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.[4][5]
-
Diastereomers (cis and trans): The relative orientation of the phenyl group and the ester group across the epoxide ring defines the diastereomeric relationship.
-
cis (or Z) Isomers: The phenyl and ester groups are on the same side of the ring. This pair consists of the (2R, 3R) and (2S, 3S) enantiomers.
-
trans (or E) Isomers: The phenyl and ester groups are on opposite sides of the ring. This pair consists of the (2R, 3S) and (2S, 3R) enantiomers.
-
-
Enantiomers: These are non-superimposable mirror images of each other (e.g., (2R, 3R) and (2S, 3S)). They share identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
The commercially available product is typically a racemic mixture of all four isomers, as its synthesis via the classical Darzens condensation is often not highly stereoselective.[4][5][6] However, the odor profile of each isomer is distinct, making the control and understanding of this stereochemistry paramount for targeted applications.[6][7]
References
- 1. Ethyl methylphenylglycidate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 5. acs.org [acs.org]
- 6. This compound | 77-83-8 [chemicalbook.com]
- 7. ScenTree - Aldehyde C-16 (CAS N° 77-83-8) [scentree.co]
A Technical Guide to the Historical Synthesis of Ethyl 3-methyl-3-phenylglycidate via the Darzens Condensation
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 3-methyl-3-phenylglycidate is an aromatic organic compound of significant industrial value, prized for its potent and pleasant strawberry-like aroma.[1][2] It is widely used as a synthetic flavoring agent in confectionery, beverages, and ice cream, as well as a fragrance component in perfumes and personal care products.[1][3] Though commonly known as "strawberry aldehyde" or "aldehyde C-16," this name is a misnomer; the molecule is structurally an α,β-epoxy ester and contains no aldehyde functionality, nor is it naturally derived from strawberries.[1][4][5][6] The compound features two stereocenters, meaning it exists as four distinct stereoisomers. The commercial product is typically a racemic mixture of all four.[1][4][7]
This guide provides a detailed examination of the historical synthesis of this important aroma chemical, focusing on the core chemical transformation that enabled its efficient production: the Darzens condensation. We will explore the underlying reaction mechanism, provide a representative experimental protocol, and discuss the scientific rationale behind the synthetic strategy, offering field-proven insights for researchers and development professionals.
Historical Perspective: From Claisen to Darzens
The first documented synthesis of this compound was reported in 1905 by the renowned chemist Rainer Ludwig Claisen.[1][4] However, the breakthrough for the practical synthesis of glycidic esters came a year earlier. In 1904, French chemist Auguste Georges Darzens discovered a condensation reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[8] This reaction, now known as the Darzens condensation or glycidic ester condensation, proved to be a more efficient and direct route for creating the epoxide ring characteristic of these compounds.[1][9] A highly effective application of this method for synthesizing this compound was later developed, solidifying the Darzens reaction as the cornerstone of its industrial production.[1]
The Darzens Condensation: Mechanism and Rationale
The synthesis of this compound via the Darzens reaction involves the condensation of acetophenone with ethyl chloroacetate using a strong base, such as sodium amide or sodium ethoxide.[2][10] The reaction is valued for its ability to form a carbon-carbon bond and an epoxide ring in a single, efficient sequence.[8]
The mechanism proceeds through three key steps:
-
Enolate Formation : A strong base abstracts the α-proton from ethyl chloroacetate. This proton is particularly acidic due to the electron-withdrawing inductive effect of the adjacent chlorine atom and the resonance stabilization of the resulting carbanion (enolate) by the ester carbonyl group.[8]
-
Nucleophilic Addition : The resonance-stabilized enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. This step is analogous to an aldol addition and forms a halohydrin intermediate.[11][12]
-
Intramolecular Cyclization : The newly formed alkoxide in the intermediate then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the chlorine. This displaces the chloride ion and closes the three-membered epoxide ring.[8][12]
Causality Behind Experimental Choices
-
Choice of Base : A sufficiently strong base is required to deprotonate the α-haloester. Sodium amide (NaNH₂) is a very strong base often used for this purpose.[10][13] Sodium ethoxide (NaOEt) is also commonly employed.[11] Using an alkoxide base that matches the ester's alcohol component (e.g., sodium ethoxide for an ethyl ester) is a strategic choice to prevent transesterification, a potential side reaction that could lower the yield of the desired product.[8] The choice of base can also influence the ratio of cis to trans isomers in the final product.[2]
-
Temperature Control : The initial deprotonation and subsequent condensation are often exothermic. Maintaining a low temperature (e.g., 15°C) during the addition of the base is crucial to control the reaction rate, minimize side reactions such as aldol self-condensation of the ketone, and ensure safety.[13]
Detailed Historical Experimental Protocol
The following protocol is adapted from a documented historical method for the synthesis of this compound.[13]
Reagent Data
| Reagent | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| Acetophenone | 120.15 | 202 | 1.03 | 98-86-2 |
| Ethyl Chloroacetate | 122.55 | 144-146 | 1.149 | 105-39-5 |
| Sodium Amide | 39.01 | 400 | 1.39 | 7782-92-5 |
| Benzene | 78.11 | 80.1 | 0.876 | 71-43-2 |
Step-by-Step Methodology
-
Reaction Setup : To a reaction vessel equipped with a stirrer and addition funnel, add acetophenone (120 g), ethyl chloroacetate (123 g), and benzene (200 mL).
-
Base Addition : Cool the mixture to 15°C in an ice bath. Over a period of 2 hours, add powdered sodium amide (47.2 g) portion-wise with continuous stirring, ensuring the temperature remains controlled.
-
Rationale: Slow, portion-wise addition of the strong base prevents a dangerous exotherm and allows for controlled formation of the enolate. Benzene serves as a non-protic solvent.
-
-
Reaction Progression : After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours. The mixture will typically develop a reddish color, indicating the progression of the condensation.
-
Quenching : Carefully pour the reaction mixture into 700 g of ice water.
-
Rationale: This step quenches the reaction by neutralizing any remaining reactive base and intermediates. The large volume of ice water helps to dissipate any heat generated during quenching.
-
-
Workup and Extraction : Separate the organic phase. Extract the aqueous phase with an additional portion of benzene to recover any dissolved product. Combine the organic phases.
-
Drying and Solvent Removal : Dry the combined organic phase over an anhydrous drying agent (e.g., sodium sulfate). Remove the solvent (benzene) by distillation.
-
Purification : Purify the resulting residue by fractional distillation under reduced pressure. Collect the fraction boiling at 107-113°C at 3 mmHg to yield the final product, this compound.
-
Rationale: Vacuum distillation is necessary because the product has a high boiling point at atmospheric pressure (272-275°C) and could decompose at such high temperatures.[14]
-
References
- 1. This compound: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. This compound | 77-83-8 [chemicalbook.com]
- 3. This compound | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Ethyl methylphenylglycidate - Wikipedia [en.wikipedia.org]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. Ethyl methylphenylglycidate, (E)- | 19464-92-7 | Benchchem [benchchem.com]
- 8. Darzens reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Illustrated Glossary of Organic Chemistry - Darzens condensation; Darzens reaction; Glycicidc ester condensation [chem.ucla.edu]
- 13. prepchem.com [prepchem.com]
- 14. This compound = 98 , FCC, FG 77-83-8 [sigmaaldrich.com]
An In-depth Technical Guide to Ethyl Methyl Phenyl Glycidate (EMPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Methyl Phenyl Glycidate (EMPG), a synthetic organic compound, is a key substance in the flavor and fragrance industries, prized for its potent strawberry-like aroma and taste. While its primary applications are in consumer goods, its chemical structure, containing both an ester and a reactive epoxide functional group, warrants a closer examination for professionals in scientific research and drug development. This guide provides a comprehensive overview of EMPG's chemical identity, synthesis, physicochemical properties, and, most importantly, its toxicological and metabolic profile, offering insights relevant to the pharmaceutical sciences.
Part 1: Core Chemical Identification
IUPAC Name and CAS Number
A clear and unambiguous identification of any chemical substance is paramount for scientific discourse. For EMPG, the standardized nomenclature and registry number are as follows:
Common Synonyms and Trade Names
In industrial and historical contexts, EMPG is known by a variety of names, which can be a source of confusion. It is crucial for researchers to be aware of these synonyms to effectively navigate older literature and commercial data sheets.
It is important to note that the common name "Strawberry Aldehyde" is a misnomer; the molecule is a glycidic ester and does not contain an aldehyde functional group[4][5][6].
Molecular Structure and Properties
EMPG is a chiral molecule containing two stereocenters, meaning it exists as a mixture of four stereoisomers. The commercial product is typically a racemic mixture[6].
Table 1: Physicochemical Properties of EMPG
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₃ | [4][5] |
| Molar Mass | 206.24 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [5][7] |
| Odor | Strong, sweet, fruity, strawberry-like | [7] |
| Boiling Point | 272-275 °C | [4][5][8] |
| Density | ~1.09 - 1.10 g/cm³ | [4][5] |
| Solubility | Insoluble in water; soluble in ethanol and fixed oils | [4][5] |
| CAS Number | 77-83-8 | [1][2][3] |
Part 2: Synthesis and Chemical Reactivity
The Darzens Condensation: Primary Synthetic Route
The industrial synthesis of EMPG is primarily achieved through the Darzens condensation (also known as the Darzens-Claisen reaction)[4][5][6]. This reaction involves the condensation of a ketone with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester)[9][10].
For EMPG, the specific reactants are:
-
Ketone: Acetophenone
-
α-halo ester: Ethyl chloroacetate
-
Base: A strong base, such as sodium ethoxide or sodium amide, is required to deprotonate the α-carbon of the ethyl chloroacetate, forming a carbanion.
The causality behind this choice is the efficient and direct formation of the required glycidic ester backbone in a single key step.
Experimental Protocol: Darzens Condensation for EMPG Synthesis
-
Base Preparation: A strong base, typically sodium ethoxide, is prepared by reacting sodium metal with anhydrous ethanol. This step is critical as the presence of water would lead to saponification of the ester.
-
Enolate Formation: Ethyl chloroacetate is added to the base. The base abstracts a proton from the α-carbon (the carbon adjacent to the ester carbonyl), forming a reactive enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. This forms a chlorohydrin intermediate.
-
Intramolecular Cyclization: An intramolecular SN2 reaction occurs. The newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the epoxide ring.
-
Workup and Purification: The reaction mixture is neutralized, and the product is extracted and purified, typically by vacuum distillation.
Caption: Workflow of the Darzens Condensation for EMPG Synthesis.
Chemical Reactivity of the Epoxide Ring
The epoxide (oxirane) ring in EMPG is a key feature influencing its reactivity and metabolic fate. This three-membered ring is strained and susceptible to ring-opening reactions by nucleophiles, particularly under acidic or basic conditions. This reactivity is of high interest to drug development professionals, as epoxides can potentially alkylate biological macromolecules like proteins and DNA.
In simulated gastric juice, the acidic environment leads to rapid cleavage of the epoxy-linkage (over 80% after one hour)[11]. This suggests that upon oral ingestion, EMPG is unlikely to remain intact.
Part 3: Biological Fate and Toxicological Profile
Metabolism and Pharmacokinetics (ADME)
While comprehensive pharmacokinetic data for EMPG is scarce, in vitro studies provide foundational insights into its metabolic pathway.
-
Absorption: Being a relatively small, lipophilic molecule, passive diffusion across the gastrointestinal tract is the likely mechanism of absorption.
-
Metabolism: The primary metabolic transformation is the hydrolysis of the epoxide ring.
-
In vitro experiments with simulated gastric and intestinal fluids have demonstrated that the epoxy-linkage is the main site of initial metabolism, with over 80% cleavage in simulated gastric juice and 70% in intestinal fluid[11].
-
This rapid hydrolysis, likely catalyzed by epoxide hydrolases in vivo, would convert the epoxide to a diol.
-
Ester hydrolysis appears to be a minor initial pathway[11]. Subsequent metabolism would likely involve hydrolysis of the ester group by carboxylesterases, followed by further conjugation and excretion.
-
-
Excretion: The resulting polar metabolites are expected to be excreted renally.
Caption: Proposed primary metabolic pathway of EMPG.
Toxicological Evaluation
EMPG has been evaluated for safety due to its use as a food additive. The U.S. Food and Drug Administration classifies it as Generally Recognized as Safe (GRAS) for this purpose[4].
Table 2: Summary of Toxicological Data for EMPG
| Study Type | Species | Route | Key Findings | Reference(s) |
| Acute Toxicity | Rat | Oral | LD₅₀: 5470 mg/kg | [11] |
| Acute Toxicity | Guinea Pig | Oral | LD₅₀: 4050 mg/kg | [11] |
| Short-Term Study (16 weeks) | Rat | Oral (feed) | At 10,000 ppm, effects included testicular atrophy. | [12] |
| Long-Term Study (2 years) | Rat | Oral (feed) | Observations included hindquarter paralysis and histopathological changes to the sciatic nerve. No evidence of carcinogenicity. | [12] |
| Human Sensitization | Human | Dermal | No skin irritation or sensitization observed in 25 volunteers (1% in petrolatum). | [12] |
Expert Insights: The toxicological profile of EMPG is characterized by low acute toxicity. However, the findings in chronic, high-dose studies, such as testicular atrophy and neurotoxicity, are noteworthy for drug development professionals[12]. These effects highlight the importance of considering the potential for target organ toxicity with chronic exposure, a standard component of preclinical safety evaluation. The presence of the epoxide moiety raises a theoretical concern for mutagenicity; however, long-term studies have not found evidence of carcinogenicity[4][12]. The rapid hydrolytic opening of the epoxide ring in the gut likely mitigates this risk significantly by converting the reactive epoxide into a less reactive diol before systemic circulation.
Conclusion
Ethyl Methyl Phenyl Glycidate (EMPG), identified by CAS number 77-83-8 and the IUPAC name ethyl 3-methyl-3-phenyloxirane-2-carboxylate , is a well-characterized synthetic compound. While its fame lies in the flavor and fragrance industry, its chemical structure and biological data offer valuable case-study material for researchers and drug development scientists. The Darzens condensation provides an efficient synthetic route, and the compound's toxicological profile is defined by low acute toxicity but with notable effects at high chronic doses. The key takeaway for a pharmaceutical audience is the metabolic fate of the epoxide ring. Its rapid acid-catalyzed and likely enzyme-mediated hydrolysis to a diol is a critical detoxification step that significantly reduces the potential for systemic toxicity associated with the reactive epoxide functional group. This behavior underscores the principle that the inherent reactivity of a functional group must always be assessed within the context of its metabolic stability and pathway.
References
- 1. UNII - UD51D5KR4A [precision.fda.gov]
- 2. Ethyl 3-methyl-3-phenyloxirane-2-carboxylate [oakwoodchemical.com]
- 3. Ethyl methylphenylglycidate | The Fragrance Conservatory [fragranceconservatory.com]
- 4. Ethyl methylphenylglycidate - Wikipedia [en.wikipedia.org]
- 5. Ethyl_methylphenylglycidate [chemeurope.com]
- 6. acs.org [acs.org]
- 7. This compound | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. 106. Ethyl methylphenylglycidate (FAO Nutrition Meetings Report Series 44a) [inchem.org]
- 12. Ethyl methylphenylglycidate - Hazardous Agents | Haz-Map [haz-map.com]
Unlocking Synthetic Pathways: A Technical Guide to the Reactivity of the Epoxide Ring in Glycidic Esters
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidic esters, or α,β-epoxy esters, are pivotal intermediates in modern organic synthesis, prized for the inherent reactivity of their strained three-membered epoxide ring. This guide provides an in-depth exploration of the chemical behavior of this functional group, moving beyond simple reaction schemes to elucidate the underlying principles that govern its reactivity and regioselectivity. We will dissect the mechanistic dichotomy of acid-catalyzed versus base-catalyzed ring-opening reactions, detail the influence of steric and electronic factors, and provide field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists who leverage the unique chemistry of glycidic esters to construct complex molecular architectures, particularly in the realm of pharmaceutical development.
The Glycidic Ester: A Synthesis and Reactivity Primer
Glycidic esters are characterized by an epoxide ring directly adjacent to an ester functional group. This arrangement is not merely incidental; the electronic properties of the ester profoundly influence the epoxide's reactivity. The most prevalent and historically significant method for their synthesis is the Darzens condensation (also known as the glycidic ester condensation), a reaction involving a ketone or aldehyde and an α-haloester in the presence of a base.[1][2][3] The reaction proceeds via the formation of a resonance-stabilized enolate from the α-haloester, which then acts as a nucleophile, attacking the carbonyl compound.[4] A subsequent intramolecular S_N2 reaction, where the newly formed oxygen anion displaces the halide, closes the ring to form the characteristic α,β-epoxy ester.[1][4]
The synthetic utility of glycidic esters stems almost entirely from the high ring strain of the epoxide, which makes it susceptible to ring-opening reactions under conditions that would leave other ethers inert.[5][6] This reactivity provides a powerful tool for stereospecific C-O and C-N bond formation, yielding valuable synthons such as β-hydroxy esters and α-hydroxy-β-amino esters.[7][8]
The Core Dichotomy: Regioselectivity in Epoxide Ring-Opening
The central theme governing the reactivity of the glycidic ester epoxide is the regioselectivity of the nucleophilic attack, which is dictated by the reaction conditions. The choice between acidic and basic/nucleophilic conditions determines which of the two epoxide carbons (the α-carbon adjacent to the ester, or the β-carbon) is the electrophilic site.
Basic and Nucleophilic Conditions: The S_N2 Pathway
Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, R₂NH, CN⁻), the ring-opening of a glycidic ester proceeds via a classic S_N2 mechanism.[9] The reaction is governed primarily by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the vast majority of glycidic esters, this is the α-carbon.
Causality of Experimental Choice: This pathway is chosen when predictable, sterically-controlled regioselectivity is paramount. The absence of an acid catalyst prevents the formation of carbocation-like intermediates, ensuring a clean S_N2 displacement. The result is the formation of a β-substituted-α-hydroxy ester with a defined stereochemistry resulting from the backside attack characteristic of the S_N2 mechanism.[9]
Acid-Catalyzed Conditions: An S_N1-like Pathway
In the presence of an acid catalyst, the reaction mechanism shifts dramatically. The first step is the protonation of the epoxide oxygen, which makes it a much better leaving group (a neutral alcohol versus an alkoxide).[6] This protonation activates the epoxide, allowing it to be opened by even weak nucleophiles like water or alcohols.[5]
The regioselectivity under acidic conditions is governed by electronics. The nucleophile attacks the carbon atom that can best stabilize the partial positive charge that develops in the transition state. This is typically the more substituted carbon—the β-carbon—as it can better support a carbocation-like character.[5][9] This results in the formation of an α-substituted-β-hydroxy ester.
Causality of Experimental Choice: Acid catalysis is employed when the nucleophile is weak or when the desired regiochemistry involves attack at the more substituted β-carbon. It is a crucial method for synthesizing specific isomers that are inaccessible through the S_N2 pathway. However, this pathway carries a higher risk of side reactions and loss of stereochemical integrity if a full carbocation intermediate is formed.
Summary of Regioselectivity
The predictable nature of these pathways is a cornerstone of their synthetic utility. The following table summarizes the expected major product based on reaction conditions.
| Condition | Mechanism Type | Site of Nucleophilic Attack | Governing Factor | Typical Product |
| Basic / Strong Nucleophile | S_N2 | Less substituted carbon (α-carbon) | Steric Hindrance | α-Hydroxy-β-substituted Ester |
| Acidic / Weak Nucleophile | S_N1-like | More substituted carbon (β-carbon) | Electronic Stabilization | β-Hydroxy-α-substituted Ester |
Key Transformations and Synthetic Applications
The ring-opening of glycidic esters is not an academic exercise; it is a gateway to a variety of valuable molecular scaffolds.
Synthesis of β-Amino Alcohols
One of the most significant applications in drug development is the reaction of glycidic esters with amines. This reaction, typically conducted under neutral or mildly basic conditions, follows the S_N2 pathway, with the amine attacking the α-carbon.[8][10] The resulting α-hydroxy-β-amino ester can then be reduced or hydrolyzed to yield chiral amino alcohols, which are prevalent motifs in pharmaceuticals.[8][11] For instance, optically active glycidic esters are key intermediates in the synthesis of diltiazem, a calcium channel blocker used to treat hypertension.[12][13][14]
Hydrolysis to Diols and Subsequent Transformations
Hydrolysis of the epoxide ring, using either acid or base catalysis, yields α,β-dihydroxy esters.[12] While sometimes an undesired side reaction, this transformation can be synthetically useful.[12][13] More importantly, the initial glycidic ester can undergo saponification of the ester group, followed by acid-catalyzed hydrolysis and decarboxylation of the resulting glycidic acid.[15][16][17] This sequence triggers a rearrangement of the epoxide, leading to the formation of aldehydes or ketones with one additional carbon, providing a valuable homologation strategy.[18][19]
Experimental Protocol: Synthesis of Methyl 2-hydroxy-3-phenyl-3-(phenylamino)propanoate
This protocol provides a self-validating system for the nucleophilic ring-opening of a glycidic ester with an amine, a representative and crucial transformation.
Objective: To synthesize a β-amino-α-hydroxy ester via S_N2 ring-opening of methyl 3-phenylglycidate using aniline as the nucleophile.
Materials:
-
Methyl 3-phenylglycidate (1.0 eq)
-
Aniline (1.1 eq)
-
Methanol (Solvent, ~0.5 M concentration)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
Hexanes/Ethyl Acetate solvent system (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-phenylglycidate (1.0 eq) and dissolve it in methanol.
-
Nucleophile Addition: Add aniline (1.1 eq) to the solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent. The reaction is complete when the starting glycidic ester spot is no longer visible (typically 4-6 hours).
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x) to remove any remaining methanol and aniline hydrochloride.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The epoxide ring in glycidic esters is a versatile and highly reactive functional group whose behavior can be precisely controlled by the choice of reaction conditions. The fundamental mechanistic difference between S_N2-type attack at the α-carbon under basic conditions and S_N1-like attack at the β-carbon under acidic conditions allows chemists to selectively synthesize a wide array of valuable intermediates. A thorough understanding of these principles is essential for professionals in drug discovery and process development, enabling the rational design of synthetic routes to complex, biologically active molecules.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. Darzens Glycidic Ester Synthesis [unacademy.com]
- 3. grokipedia.com [grokipedia.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 9. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 11. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 12. US6521445B1 - Process for preparing optically active glycidate esters - Google Patents [patents.google.com]
- 13. US5274300A - Enzymatic hydrolysis of glycidate esters in the presence of bisulfite anion - Google Patents [patents.google.com]
- 14. EP0440723B1 - Process for preparing optically active glycidate esters - Google Patents [patents.google.com]
- 15. organicreactions.org [organicreactions.org]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Ethyl 3-methyl-3-phenylglycidate via the Darzens Reaction
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 3-methyl-3-phenylglycidate, colloquially known as "strawberry aldehyde," a key compound in the flavor and fragrance industries.[1][2] The protocol is centered on the Darzens reaction, a classic and reliable method for the formation of α,β-epoxy esters (glycidic esters).[3] This application note delves into the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, outlines safety considerations, and provides expected characterization data for the final product. The content is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering both practical instructions and the theoretical basis for the experimental choices.
Introduction and Significance
This compound is a valuable aromatic compound prized for its intense, sweet, strawberry-like flavor and aroma.[1][2] Despite its common name, "strawberry aldehyde," it is structurally an ester. Its stability and pleasant scent profile make it a popular ingredient in a wide array of products, including perfumes, soaps, candies, and beverages.[1][2]
The primary route to this compound is the Darzens glycidic ester condensation, first reported by Auguste Georges Darzens in 1904.[3] The reaction facilitates the creation of an epoxide ring by condensing a ketone or aldehyde with an α-haloester in the presence of a strong base.[3][4] In this specific application, acetophenone (a ketone) is reacted with ethyl chloroacetate (an α-haloester) to yield the target glycidic ester.[5] This method is valued for its efficiency in forming both the carbon-carbon bond and the epoxide ring in a single synthetic sequence.[3]
The Darzens Reaction Mechanism
Understanding the reaction mechanism is critical for troubleshooting and optimizing the synthesis. The process occurs in three principal steps:
-
Enolate Formation: A strong base, such as sodium amide (NaNH₂) or sodium ethoxide (NaOEt), abstracts an acidic α-proton from ethyl chloroacetate. The electron-withdrawing nature of the adjacent ester group stabilizes the resulting carbanion, forming a resonance-stabilized enolate.[3][6]
-
Nucleophilic Addition: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. This step creates a new carbon-carbon bond and forms a tetrahedral intermediate known as a chlorohydrin anion.[3][7]
-
Intramolecular Ring Closure: The negatively charged oxygen of the chlorohydrin intermediate then undergoes an intramolecular SN2 reaction, attacking the carbon atom that bears the chlorine. The chloride ion is displaced as a leaving group, resulting in the formation of the final α,β-epoxy ester product.[3][6]
The stereochemical outcome of the Darzens reaction can be complex, often yielding a mixture of cis and trans isomers. The ratio of these isomers is influenced by factors such as the choice of base, solvent, and reaction temperature.[2][8]
Caption: The reaction mechanism of the Darzens condensation.
Detailed Experimental Protocol
This protocol is adapted from a verified synthetic procedure for producing this compound with a high yield.[5]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Amount Used | Moles (mol) | Molar Eq. | Notes |
| Acetophenone | 98-86-2 | 120.15 | 120 g | 1.00 | 1.0 | Reagent grade, ensure dryness. |
| Ethyl Chloroacetate | 105-39-5 | 122.55 | 123 g | 1.00 | 1.0 | Lachrymator, handle in fume hood. |
| Sodium Amide (NaNH₂) | 7782-92-5 | 39.01 | 47.2 g | 1.21 | 1.21 | Powdered, highly reactive with water. |
| Benzene (Solvent) | 71-43-2 | 78.11 | 200 mL | - | - | Caution: Carcinogen. Toluene is a safer alternative. |
| Ice Water | - | - | 700 g | - | - | For quenching the reaction. |
| Benzene (Extraction) | 71-43-2 | 78.11 | As needed | - | - | Or other suitable extraction solvent. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | - | For drying the organic phase. |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly dried. The reaction should be conducted in a well-ventilated fume hood.
-
Charging the Flask: Charge the flask with acetophenone (120 g), ethyl chloroacetate (123 g), and benzene (200 mL). Begin stirring the mixture.
-
Base Addition: Cool the mixture to 15°C using an ice bath. Begin the portion-wise addition of powdered sodium amide (47.2 g) over a period of 2 hours, carefully monitoring the thermometer to maintain the temperature at 15°C.[5] Note: The reaction is exothermic; slow addition is crucial to prevent overheating and side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. The mixture will typically develop a reddish color.[5]
-
Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing 700 g of ice water while stirring. This will quench the reaction and dissolve inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase with two additional portions of benzene (or ethyl acetate). Combine all organic extracts.
-
Washing and Drying: Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure.
-
Purification: Purify the resulting crude oil by fractional distillation under vacuum. Collect the fraction boiling at 107-113°C / 3 mmHg .[5] This will yield the final product as a colorless to pale yellow liquid. The reported yield for this procedure is approximately 130 g.[5]
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The purified product should be a clear, colorless to pale-yellow liquid with a characteristic strong, fruity odor reminiscent of strawberries.[2][9]
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid[2] |
| Odor | Strong, sweet, strawberry-like[2][9] |
| Boiling Point | 107-113 °C at 3 mmHg[5]; 272-275 °C at 760 mmHg[2][10] |
| Density | ~1.087 g/mL at 25 °C[2][10] |
| Refractive Index | n²⁰/D ~1.505[2][10] |
| ¹H NMR (CDCl₃) | Expected signals: multiplet for phenyl protons (~7.3 ppm), signals for epoxide protons, quartet and triplet for the ethyl ester group, and a singlet for the methyl group.[11] |
| IR Spectroscopy | Strong absorption for the ester C=O stretch (~1730 cm⁻¹) and bands for the epoxide ring. |
| Mass Spectrometry | Molecular Ion (M⁺) expected at m/z = 206.24.[12] |
Safety and Handling Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel in a suitable laboratory setting.
-
Sodium Amide (NaNH₂): Extremely reactive and corrosive. It reacts violently with water to produce flammable ammonia gas. Handle exclusively under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Benzene: A known human carcinogen. Its use should be minimized or replaced with a safer alternative solvent like toluene. All handling must occur within a certified chemical fume hood.
-
Ethyl Chloroacetate: A lachrymator (tear-inducing) and toxic upon inhalation or skin contact. Handle with care in a fume hood.
-
General: The reaction is exothermic and requires careful temperature control. A proper quenching procedure is essential for safety. Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Darzens reaction provides an effective and high-yielding pathway for the synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature and the rate of base addition, researchers can reliably produce this commercially important flavor and fragrance compound. The protocol described herein, coupled with a thorough understanding of the mechanism and strict adherence to safety precautions, serves as a robust guide for its successful laboratory-scale preparation.
References
- 1. This compound: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. This compound | 77-83-8 [chemicalbook.com]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. prepchem.com [prepchem.com]
- 6. youtube.com [youtube.com]
- 7. Ethyl methylphenylglycidate, (E)- | 19464-92-7 | Benchchem [benchchem.com]
- 8. Darzens Reaction [organic-chemistry.org]
- 9. This compound | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. spectrabase.com [spectrabase.com]
The Alchemist's Touch: A Guide to Chiral Synthesis via Asymmetric Epoxidation
For the dedicated researcher, scientist, and drug development professional, the quest for enantiomerically pure compounds is a defining challenge. Chirality is at the heart of biological activity, and the ability to selectively synthesize one enantiomer over another is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, asymmetric epoxidation stands out as a powerful and versatile strategy for introducing stereocenters with high fidelity. Chiral epoxides are invaluable building blocks, readily transformed into a diverse array of functional groups, making them critical intermediates in the synthesis of complex molecules, from life-saving pharmaceuticals to innovative materials.[1][2][3][4]
This guide provides an in-depth exploration of the preeminent methods in asymmetric epoxidation. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the critical "why" behind experimental choices. Each protocol is presented as a self-validating system, grounded in established literature and designed for reproducibility. Our focus is on providing practical, field-proven insights to empower you to successfully implement these powerful transformations in your own laboratory.
The Imperative of Asymmetry: Why Chiral Epoxides Matter
The three-membered ring of an epoxide is endowed with significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening.[1] This reactivity, when combined with the defined stereochemistry of a chiral epoxide, allows for the diastereoselective and regioselective installation of new functionalities, effectively translating the epoxide's chirality to the broader molecular scaffold. The applications are vast, with asymmetric epoxidation playing a pivotal role in the synthesis of numerous blockbuster drugs and complex natural products.[3][4][5][6][7][8] For instance, the HIV protease inhibitor Indinavir utilizes the Jacobsen-Katsuki epoxidation in a key manufacturing step.[6]
Pillars of Asymmetric Epoxidation: Key Methodologies
While numerous methods for asymmetric epoxidation have been developed, three have risen to prominence due to their reliability, broad substrate scope, and high enantioselectivity: the Sharpless Asymmetric Epoxidation, the Jacobsen-Katsuki Epoxidation, and the Shi Asymmetric Epoxidation. Each offers unique advantages and is suited to different classes of substrates.
The Sharpless Asymmetric Epoxidation: A Nobel-Winning Transformation
Developed by K. Barry Sharpless, this reaction is a landmark in asymmetric catalysis and earned him a share of the 2001 Nobel Prize in Chemistry.[9] The Sharpless Asymmetric Epoxidation (SAE) is renowned for its highly predictable and reliable enantioselective oxidation of primary and secondary allylic alcohols.[9][10][11][12][13]
Mechanism and Rationale: The SAE employs a catalyst system comprising titanium tetra(isopropoxide) (Ti(OiPr)₄), an enantiomerically pure dialkyl tartrate (typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT)), and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[8][9][10][11] The key to its success lies in the formation of a dimeric titanium-tartrate complex in solution.[11][14] This chiral complex coordinates both the allylic alcohol substrate and the TBHP oxidant, creating a rigid, well-defined transition state.[3][12][15] The chiral tartrate ligand directs the delivery of the oxygen atom from TBHP to a specific face of the alkene, with the choice of tartrate enantiomer dictating the resulting epoxide's absolute stereochemistry.[3][9][15] A widely used mnemonic allows for the easy prediction of the product's stereochemistry based on the tartrate used and the orientation of the allylic alcohol.[16][17]
Experimental Workflow: Sharpless Asymmetric Epoxidation
Caption: General workflow for the Sharpless Asymmetric Epoxidation.
Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol [9]
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
10% aqueous NaOH solution, cooled to 0 °C
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, 250 mL round-bottom flask under an argon atmosphere, add 5 g of powdered 4Å molecular sieves.
-
Add 100 mL of anhydrous CH₂Cl₂ and cool the suspension to -20 °C in a cooling bath (e.g., dry ice/acetonitrile).
-
To the cooled, stirred suspension, add L-(+)-DET (0.65 mL, 3.8 mmol) via syringe, followed by Ti(OiPr)₄ (0.95 mL, 3.2 mmol). Stir the mixture for 30 minutes at -20 °C.
-
Add geraniol (5.0 g, 32.4 mmol) to the reaction mixture.
-
Slowly add a pre-cooled (-20 °C) 5.5 M solution of anhydrous TBHP in toluene (12 mL, 66 mmol) dropwise over 15-20 minutes, ensuring the internal temperature remains below -10 °C.
-
Stir the reaction at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the geraniol is consumed (typically 2-4 hours).
-
Upon completion, add 25 mL of a 10% aqueous NaOH solution saturated with NaCl, pre-cooled to 0 °C.
-
Remove the flask from the cooling bath and stir vigorously at room temperature for 1 hour. A biphasic mixture should form with two clear layers.
-
Separate the layers. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired epoxy alcohol.
The Jacobsen-Katsuki Epoxidation: Taming Unfunctionalized Alkenes
A significant limitation of the Sharpless epoxidation is its reliance on an allylic alcohol directing group. The Jacobsen-Katsuki epoxidation overcomes this, providing a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[18][19][20]
Mechanism and Rationale: This reaction utilizes a chiral manganese(III)-salen complex as the catalyst.[6][18] The catalyst, often referred to simply as Jacobsen's catalyst, activates a terminal oxidant (e.g., sodium hypochlorite (bleach) or m-CPBA) to generate a high-valent manganese(V)-oxo species.[6][18][19] This potent oxidizing intermediate then transfers its oxygen atom to the alkene. The mechanism of oxygen transfer has been a subject of considerable study, with evidence supporting both concerted and stepwise radical pathways, depending on the substrate.[5][18][19][21] The C₂-symmetric chiral salen ligand creates a constrained chiral environment around the manganese center, effectively shielding one face of the approaching alkene and directing epoxidation to the other, thus controlling the enantioselectivity.[18][20]
Catalytic Cycle: Jacobsen-Katsuki Epoxidation
Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
Protocol 2: Jacobsen-Katsuki Epoxidation of 1,2-Dihydronaphthalene [22]
Materials:
-
1,2-Dihydronaphthalene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
N-Methylmorpholine N-oxide (NMO)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve Jacobsen's catalyst (e.g., 0.04 equivalents) in anhydrous CH₂Cl₂ under a nitrogen or argon atmosphere.
-
To the stirred solution, add 1,2-dihydronaphthalene (1.0 equivalent) followed by N-methylmorpholine N-oxide (NMO) (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.2 equivalents) in CH₂Cl₂ to the reaction mixture dropwise over 30-60 minutes.
-
Monitor the reaction's progress by TLC. The reaction is typically complete within a few hours.
-
Once complete, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to decompose excess peroxide.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
The Shi Asymmetric Epoxidation: The Power of Organocatalysis
Moving away from transition metal catalysts, the Shi epoxidation is a premier example of organocatalysis applied to asymmetric epoxidation.[23][24] This method is particularly effective for the epoxidation of trans-disubstituted and trisubstituted alkenes.[24][25][26]
Mechanism and Rationale: The reaction utilizes a chiral ketone catalyst derived from D-fructose.[23][24][26][27] The true oxidant is a chiral dioxirane, which is generated in situ from the ketone catalyst and a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone).[23][24][27][28] The reaction is performed under buffered, basic conditions (pH ~10.5) to favor the formation of the dioxirane and suppress a competing Baeyer-Villiger oxidation of the catalyst.[23][27][29] The oxygen transfer from the dioxirane to the alkene is believed to proceed through a spiro transition state, where the bulky substituents on the catalyst effectively block one face of the alkene, leading to high enantioselectivity.[30][31] The fructose-derived catalyst is regenerated in the catalytic cycle, allowing it to be used in substoichiometric amounts.[24][27][28]
Catalytic Cycle: Shi Asymmetric Epoxidation
Caption: Simplified catalytic cycle of the Shi Asymmetric Epoxidation.
Protocol 3: Shi Asymmetric Epoxidation of a trans-Alkene [28]
Materials:
-
trans-Alkene (e.g., trans-β-methylstyrene)
-
Shi catalyst (fructose-derived ketone)
-
Oxone (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
EDTA disodium salt (EDTA-Na₂)
-
Sodium tetraborate decahydrate
-
Tetrabutylammonium hydrogen sulfate (phase transfer catalyst)
-
Acetonitrile (MeCN)
-
Dimethoxymethane (DMM)
-
Water (deionized)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
Procedure:
-
In a round-bottom flask, dissolve the trans-alkene (1.0 eq) in a mixture of acetonitrile and dimethoxymethane.
-
Add the Shi ketone (0.2-0.3 eq), a buffer solution (e.g., 50 mM sodium tetraborate decahydrate and 400 µM EDTA-Na₂ in water), and tetrabutylammonium hydrogen sulfate (0.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In separate addition funnels, prepare a solution of Oxone (2.0 eq) and EDTA-Na₂ in water, and an aqueous solution of potassium carbonate (8.0 eq).
-
Add the Oxone and potassium carbonate solutions simultaneously and dropwise to the cooled reaction mixture over approximately 1 hour. It is crucial to maintain the pH around 10.5.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at 0 °C, monitoring by TLC.
-
Allow the mixture to warm to room temperature. Dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary and Comparison
| Reaction | Catalyst System | Typical Substrates | Key Advantages |
| Sharpless Epoxidation | Ti(OiPr)₄ / Chiral Tartrate / TBHP | Primary & secondary allylic alcohols | Highly predictable stereochemistry, reliable, high ee's.[9][13][16] |
| Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-Salen Complex / NaOCl or m-CPBA | cis-Disubstituted & trisubstituted unfunctionalized alkenes | Broad substrate scope beyond allylic alcohols.[18][19][20] |
| Shi Epoxidation | Chiral Fructose-derived Ketone / Oxone | trans-Disubstituted & trisubstituted alkenes | Organocatalytic (metal-free), environmentally benign oxidant.[23][24][25][27] |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below are common issues and potential solutions.
| Issue | Possible Cause(s) | Suggested Solutions |
| Low Yield, High ee | - Incomplete reaction. - Insufficient catalyst loading. - Catalyst deactivation. | - Extend reaction time; monitor kinetics. - Increase catalyst loading modestly. - Ensure reagents are pure and anhydrous (for Sharpless/Jacobsen). Check oxidant quality.[32][33] |
| Low Enantioselectivity (ee) | - Incorrect reaction temperature. - Impure catalyst or ligands. - Suboptimal solvent. | - Lower the reaction temperature; higher temperatures can erode selectivity.[32] - Use freshly purified reagents and catalyst. - Screen different solvents. |
| Sluggish or Stalled Reaction (Jacobsen) | - Inactive oxidant (e.g., old bleach). - Incorrect pH of the oxidant solution. | - Use fresh, titrated oxidant. - Adjust pH of buffered oxidant; for NaOCl, ~pH 11.3 is often optimal.[33] |
| Catalyst Decomposition (Shi) | - Incorrect pH (too low leads to Baeyer-Villiger). - Reaction temperature too high. | - Carefully control pH with buffered solutions and slow addition of base.[24][27] - Maintain low reaction temperatures (e.g., 0 °C).[24] |
Safety First: Handling Reagents for Epoxidation
Many reagents used in asymmetric epoxidation are hazardous and require careful handling.
-
Peroxides (TBHP, m-CPBA, Oxone): These are strong oxidizers and can be explosive, especially when concentrated or in contact with metals.[34][35] Always handle them behind a safety shield. Avoid heat, friction, and contamination.[35] Never return unused peroxide to the original container.[35] Spills should be absorbed with an inert material like vermiculite and quenched.[35]
-
Titanium Tetra(isopropoxide): This reagent is extremely sensitive to moisture and air. It should be handled under an inert atmosphere using syringe techniques.
-
Solvents: Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[35][36] Be aware of the exothermic nature of oxidation reactions and ensure adequate cooling is available, especially during scale-up.[34][37]
Conclusion
Asymmetric epoxidation represents a triumph of modern organic synthesis, providing chemists with reliable and elegant methods to construct chiral molecules. The Sharpless, Jacobsen-Katsuki, and Shi epoxidations are not merely reactions; they are powerful tools that, when understood and applied with precision, can unlock synthetic pathways to molecules of profound importance. By grasping the mechanistic principles that govern these transformations and adhering to meticulous experimental technique, researchers can confidently leverage the power of asymmetric epoxidation to advance the frontiers of science and drug discovery.
References
- 1. Asymmetric organocatalytic epoxidations: reactions, scope, mechanisms, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Jacobson katsuki named rxn | PPTX [slideshare.net]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Sharpless Epoxidation [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 19. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 20. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 25. Organocatalytic asymmetric epoxidation of olefins by chiral ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 27. Shi Epoxidation [organic-chemistry.org]
- 28. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 29. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 30. youtube.com [youtube.com]
- 31. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. eopsg.org [eopsg.org]
- 36. youtube.com [youtube.com]
- 37. Epoxidation - Wordpress [reagents.acsgcipr.org]
Advanced Analytical Workflows in Flavor and Fragrance Chemistry: A Guide for Researchers
<
Introduction
Flavor and fragrance chemistry is a captivating field that blends art and science to create the sensory experiences that define our foods, beverages, and consumer products.[1][2][3] The perception of flavor is a complex interplay of taste and smell, with aroma, driven by volatile and semi-volatile compounds, playing a predominant role.[1][3] The analytical challenge in this domain is substantial, characterized by the need to identify and quantify trace-level compounds within intricate matrices. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of advanced analytical workflows, from sample preparation to sensory analysis, emphasizing the technical rationale behind each methodological choice.
Section 1: The Foundation - Sample Preparation and Extraction Techniques
The initial step in any flavor and fragrance analysis is the effective isolation and concentration of target volatile and semi-volatile compounds from the sample matrix.[4] The choice of extraction technique is paramount, as it directly impacts the accuracy and sensitivity of subsequent analyses.
Protocol 1.1: Solid-Phase Microextraction (SPME) for Volatile and Semi-Volatile Compound Extraction
Principle and Rationale: SPME is a solvent-free sample preparation technique that utilizes a coated fiber to adsorb and concentrate analytes from a sample.[4][5] Its primary advantages are its simplicity, sensitivity, and versatility for both liquid and headspace analysis.[4][6] The selection of the fiber coating is critical and depends on the polarity and volatility of the target analytes. For instance, a poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB) fiber is often chosen for its broad applicability to a wide range of volatile flavor compounds.[7]
Protocol:
-
Fiber Selection: Choose an appropriate SPME fiber based on the target analytes. For a general screening of volatile and semi-volatile compounds, a PDMS/DVB fiber is a robust starting point.
-
Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial. For solid samples, grinding under liquid nitrogen can be employed to increase the surface area.
-
Equilibration: Seal the vial and allow the sample to equilibrate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 15-45 minutes). The extraction time and temperature should be optimized to ensure sufficient adsorption without inducing thermal degradation of labile compounds.
-
Desorption: Retract the fiber into the needle and immediately introduce it into the heated injection port of a gas chromatograph for thermal desorption of the analytes.
Troubleshooting:
| Issue | Potential Cause | Solution |
| Poor Sensitivity | Incomplete extraction, inappropriate fiber choice | Increase extraction time/temperature, test different fiber coatings |
| Carryover | Incomplete desorption | Increase desorption time/temperature in the GC inlet |
| Fiber Breakage | Improper handling | Handle the fiber with care, avoid bending |
Protocol 1.2: Stir Bar Sorptive Extraction (SBSE) for Trace Level Analysis
Principle and Rationale: SBSE is a highly efficient sorptive extraction technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS).[8][9][10] The significantly larger volume of the extraction phase compared to SPME allows for a much higher concentration of analytes, making it ideal for trace-level analysis.[9][10]
Protocol:
-
Stir Bar Selection: Select a PDMS-coated stir bar of appropriate size for the sample volume.
-
Extraction: Place the stir bar into the liquid sample and stir for a defined period (e.g., 30-120 minutes).[8] The stirring action facilitates the mass transfer of analytes to the PDMS coating.
-
Rinsing and Drying: After extraction, remove the stir bar, rinse it with deionized water to remove any matrix components, and gently dry it with a lint-free tissue.
-
Thermal Desorption: Place the stir bar into a thermal desorption tube and introduce it into a thermal desorption unit coupled to a GC-MS system.
Protocol 1.3: Solvent-Assisted Flavor Evaporation (SAFE) for Minimizing Artifact Formation
Principle and Rationale: SAFE is a high-vacuum distillation technique designed for the gentle isolation of volatile compounds from complex matrices, particularly those with high-fat content.[11][12] By operating under high vacuum and at low temperatures, SAFE effectively separates volatile analytes from non-volatile components like lipids and pigments without causing thermal degradation or artifact formation.[11]
Protocol:
-
Sample Preparation: Prepare a solvent extract of the food sample using a low-boiling point, non-polar solvent like diethyl ether or dichloromethane.
-
Apparatus Setup: Assemble the SAFE apparatus, ensuring all glass joints are properly sealed and a high vacuum (e.g., 5 x 10⁻³ Pa) is achieved.[13]
-
Distillation: Introduce the solvent extract dropwise into the heated evaporation flask. The volatile compounds will evaporate and subsequently condense in a collection flask cooled with liquid nitrogen.[11]
-
Concentration: The collected volatile fraction is then carefully concentrated to a small volume using a gentle stream of nitrogen before analysis.[13]
Comparison of Extraction Techniques:
| Technique | Principle | Advantages | Disadvantages |
| SPME | Adsorption onto a coated fiber[5] | Solvent-free, simple, versatile[6] | Limited sample capacity, potential for fiber breakage |
| SBSE | Sorption into a coated stir bar[8][10] | High enrichment factor, ideal for trace analysis[9] | Longer extraction times, requires thermal desorption unit |
| SAFE | High-vacuum distillation[11] | Gentle, minimizes artifact formation, ideal for fatty matrices[11] | Requires specialized glassware and high vacuum |
Section 2: The Core Analytical Engine - Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for the separation and identification of volatile and semi-volatile compounds in flavor and fragrance analysis.[1][14][15][16] It combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[14][15]
Protocol 2.1: GC-MS Analysis of Flavor and Fragrance Compounds
Instrumental Setup and Rationale:
-
Injector: A split/splitless inlet is commonly used. Splitless mode is preferred for trace analysis to ensure the maximum transfer of analytes onto the column.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically employed for the separation of a wide range of flavor and fragrance compounds.
-
Oven Temperature Program: A programmed temperature ramp is essential to elute compounds with a wide range of boiling points. A typical program might start at 40°C and ramp up to 250-300°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is the standard ionization method, creating reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.
Data Acquisition and Processing:
-
Acquisition: Acquire data in full scan mode to obtain the mass spectrum of each eluting compound.
-
Peak Integration: Integrate the chromatographic peaks to determine their retention times and areas.
-
Library Matching: Compare the obtained mass spectra against a commercial or in-house spectral library (e.g., NIST, Wiley) for tentative identification.[14]
-
Retention Index (RI) Confirmation: Calculate the Kovats retention index for each compound and compare it to literature values for a higher degree of confidence in identification.
Section 3: Bridging Chemistry and Perception - Gas Chromatography-Olfactometry (GC-O)
While GC-MS can identify and quantify the chemical components of a flavor or fragrance, it cannot directly assess their sensory impact. Gas Chromatography-Olfactometry (GC-O) addresses this by using the human nose as a highly sensitive and specific detector to identify odor-active compounds.[17][18][19]
Protocol 3.1: Aroma Extract Dilution Analysis (AEDA) for Identifying Key Odorants
Principle and Rationale: AEDA is a powerful technique used to identify the most potent odorants in a sample.[20] It involves the stepwise dilution of a sample extract, with each dilution being analyzed by GC-O.[21] The highest dilution at which an odorant is still detectable is its Flavor Dilution (FD) factor, which is a measure of its odor potency.[19][21]
Protocol:
-
Sample Preparation: Prepare a concentrated aroma extract using a suitable extraction method (e.g., SAFE).
-
Serial Dilution: Perform a series of dilutions of the extract (e.g., 1:1, 1:10, 1:100).
-
GC-O Analysis: Analyze each dilution by GC-O, with a trained panelist sniffing the column effluent at the olfactometry port. The panelist records the retention time and a descriptor for each perceived odor.
-
FD Factor Determination: The FD factor for each odorant is the highest dilution factor at which it was detected.[22]
-
Identification: The odor-active compounds are then identified by GC-MS analysis of the original extract at the corresponding retention times.
Section 4: The Human Element - Sensory Analysis
Ultimately, the success of a flavor or fragrance is determined by human perception. Sensory analysis provides a structured and scientific approach to measure and interpret these perceptions.[2][23][24][25]
Protocol 4.1: Triangle Test for Discrimination
Principle and Rationale: The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[24][25][26] It is a simple yet powerful tool for quality control and product development.
Protocol:
-
Sample Presentation: Present panelists with three coded samples, two of which are identical and one is different.
-
Evaluation: Panelists are asked to identify the "odd" sample.
-
Statistical Analysis: The number of correct identifications is compared to the number expected by chance (33.3%) using statistical tables to determine if a significant difference exists.
Protocol 4.2: Quantitative Descriptive Analysis (QDA®) for Characterizing Sensory Attributes
Principle and Rationale: QDA is a behavioral sensory evaluation method that provides a detailed quantitative description of the sensory characteristics of a product.[27][28][29] It relies on a trained panel of assessors who develop a consensus vocabulary to describe the product's attributes and then rate the intensity of each attribute on a scale.[30]
Protocol:
-
Panelist Screening and Training: Select and train a panel of 8-15 individuals for their sensory acuity and descriptive ability.[27]
-
Vocabulary Development: Through a series of sessions, the panel develops a consensus list of descriptive terms (attributes) for the product's aroma, flavor, and texture.
-
Intensity Scoring: Panelists individually rate the intensity of each attribute for each sample on a linear scale.
-
Data Analysis: The data is statistically analyzed to generate a sensory profile for each product, often visualized as a "spider web" plot.
Section 5: Data Integration and Interpretation
The true power of modern flavor and fragrance research lies in the integration of instrumental and sensory data. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides the tools to link the chemical composition of a product to its sensory properties.[31] Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to identify the key chemical drivers of desirable (or undesirable) sensory attributes, guiding product development and optimization.
Conclusion
The field of flavor and fragrance chemistry is continually evolving, driven by advances in analytical instrumentation and data analysis techniques. The integrated approach outlined in this guide, combining robust sample preparation, high-resolution instrumental analysis, and rigorous sensory evaluation, provides a powerful framework for researchers to unravel the complexities of flavor and fragrance, leading to the creation of innovative and successful products.
References
- 1. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 2. Ultimate Guide to Sensory Testing Methods [peekage.com]
- 3. trilogyflavors.com [trilogyflavors.com]
- 4. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops | MDPI [mdpi.com]
- 5. Solid Phase Microextraction (SPME) [sigmaaldrich.com]
- 6. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study [mdpi.com]
- 7. Solid-phase microextraction method development for headspace analysis of volatile flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. organomation.com [organomation.com]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 13. Tea Aroma Analysis Based on Solvent-Assisted Flavor Evaporation Enrichment [jove.com]
- 14. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. conquerscientific.com [conquerscientific.com]
- 17. mdpi.com [mdpi.com]
- 18. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 19. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 20. The Value of Aroma Extract Dilution Analysis (AEDA) - FoodWrite [foodwrite.co.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Aroma extract dilution analysis. Precision and optimal experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. flavorsum.com [flavorsum.com]
- 24. Sensory Evaluation Methods in Food and Beverage Research | Lab Manager [labmanager.com]
- 25. bevsource.com [bevsource.com]
- 26. foodresearchlab.com [foodresearchlab.com]
- 27. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 28. fiveable.me [fiveable.me]
- 29. QDA - Knowledge Base | NIZO [nizo.com]
- 30. affinitylabs.com.au [affinitylabs.com.au]
- 31. perfumerflavorist.com [perfumerflavorist.com]
Application Note: Quantitative Analysis of Ethyl 3-methyl-3-phenylglycidate
Abstract: This document provides a comprehensive guide to the quantitative analysis of Ethyl 3-methyl-3-phenylglycidate (EMPG), a key compound in the flavor, fragrance, and pharmaceutical industries.[1][2] Recognizing the critical need for accurate quantification in quality control, stability testing, and research, we present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the underlying scientific principles, offers insights into method development, and provides step-by-step protocols and typical method validation parameters to ensure trustworthy and reproducible results.
Introduction: The Analytical Imperative for this compound (EMPG)
This compound (CAS No. 77-83-8), often referred to as "strawberry aldehyde," is an aromatic ester recognized for its potent, sweet, strawberry-like aroma.[2][3][4] This characteristic makes it a valuable ingredient in the food and fragrance industries.[1][2] Beyond its sensory applications, its epoxide structure serves as a versatile synthetic intermediate in the development of pharmaceuticals and specialty polymers.[1]
Given its diverse applications, the ability to accurately and precisely quantify EMPG is paramount. For industrial applications, quantification ensures product consistency and adherence to formulation specifications. In pharmaceutical development, it is essential for monitoring reaction kinetics, determining purity, and conducting stability studies. This guide provides researchers and drug development professionals with the necessary tools to implement reliable analytical methods for this purpose.
Chemical Structure of this compound:
-
Molecular Formula: C₁₂H₁₄O₃[3]
-
Molecular Weight: 206.24 g/mol [3]
-
IUPAC Name: ethyl 3-methyl-3-phenyloxirane-2-carboxylate[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
2.1 Principle and Application Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the quality control of non-volatile or thermally labile organic compounds like EMPG. The method separates analytes based on their partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. EMPG, being a moderately non-polar molecule, is well-retained on a C18 column and can be eluted with a mixture of acetonitrile or methanol and water. The phenyl group in EMPG contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification using a UV detector.
2.2 Causality in Experimental Design
-
Column Selection: A C18 column is the standard choice for analytes of this polarity, providing a strong hydrophobic interaction for good retention and separation from polar impurities.
-
Mobile Phase: A mixture of acetonitrile and water is chosen for its excellent elution strength and low UV cutoff. A small amount of acid (e.g., phosphoric or formic acid) is often added to sharpen peaks by suppressing the ionization of any residual silanols on the stationary phase.[5]
-
Detection Wavelength: The phenyl group of EMPG provides strong UV absorbance. The optimal wavelength is typically determined by scanning a standard solution across the UV spectrum to find the absorbance maximum (λ-max), which provides the best signal-to-noise ratio. For aromatic rings, this is often in the 210-270 nm range.
2.3 Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantitative analysis of EMPG by HPLC-UV.
2.4 Detailed Protocol: HPLC-UV
I. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or Formic acid, analytical grade
-
0.45 µm Syringe filters (PTFE or nylon)
II. Instrument and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm
-
Run Time: 10 minutes
III. Procedure:
-
Standard Preparation:
-
Stock (1 mg/mL): Accurately weigh 25 mg of EMPG reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing an estimated 1-10 mg of EMPG into a suitable volumetric flask (e.g., 50 mL).
-
Dissolve and dilute to volume with acetonitrile.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standards in sequence from lowest to highest concentration.
-
Inject the prepared sample(s). A bracketing standard should be run periodically to confirm system stability.
-
-
Data Processing:
-
Integrate the peak corresponding to EMPG in each chromatogram.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of EMPG in the sample by interpolating its peak area from the linear regression of the calibration curve.
-
2.5 Method Validation Summary The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[6] The following table summarizes typical performance characteristics for an HPLC-UV assay.
| Parameter | Typical Specification | Purpose |
| Linearity (r²) | ≥ 0.999 | Confirms a direct proportional relationship between concentration and response.[6] |
| Range | 5 - 200 µg/mL | The interval where the method is precise, accurate, and linear. |
| Limit of Detection (LOD) | ~0.5 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | ≤ 2.0% | Measures the degree of scatter between a series of measurements. |
Gas Chromatography-Mass Spectrometry (GC-MS)
3.1 Principle and Application GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. EMPG, with a boiling point of 272-275 °C, is well-suited for GC analysis. In this method, the sample is vaporized in a heated inlet and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), providing both qualitative confirmation and quantitative data.
3.2 Causality in Experimental Design
-
Column Selection: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5ms) is ideal. This stationary phase separates compounds primarily by boiling point, which is effective for a wide range of analytes.
-
Temperature Programming: A temperature ramp is used to ensure that components elute as sharp, symmetrical peaks. The program starts at a low temperature to trap volatile components and gradually increases to elute higher-boiling compounds like EMPG.
-
MS Mode: For quantification, Selected Ion Monitoring (SIM) is superior to full scan mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of EMPG (e.g., m/z 132, 103).[3] This dramatically increases sensitivity and selectivity by ignoring interfering ions from the sample matrix.
3.3 Experimental Workflow: GC-MS Analysis
Caption: Workflow for quantitative analysis of EMPG by GC-MS.
3.4 Detailed Protocol: GC-MS
I. Materials and Reagents:
-
EMPG reference standard (≥98% purity)
-
Ethyl acetate or Dichloromethane, GC grade
II. Instrument and Conditions:
-
GC-MS System: Gas chromatograph with an autosampler, coupled to a single quadrupole mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split ratio 20:1)
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min
-
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C
-
MS Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Quantifier: m/z 132, Qualifiers: m/z 103, 77
III. Procedure:
-
Standard Preparation:
-
Stock (1 mg/mL): Accurately weigh 25 mg of EMPG into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standards: Perform serial dilutions to prepare calibration standards suitable for trace analysis (e.g., 0.1, 0.5, 2, 5, 10 µg/mL).
-
-
Sample Preparation:
-
Prepare a sample solution in ethyl acetate with an expected EMPG concentration within the calibration range.
-
Transfer to a GC vial.
-
-
Analysis:
-
Load the standards and samples into the autosampler.
-
Run the sequence, ensuring a solvent blank is run first to check for system cleanliness.
-
-
Data Processing:
-
Integrate the peak area for the quantifier ion (m/z 132) at the retention time of EMPG.
-
Confirm identity by verifying the presence of qualifier ions at the correct ratio.
-
Construct a calibration curve and determine the sample concentration as described for the HPLC method.
-
3.5 Method Validation Summary GC-MS in SIM mode offers superior sensitivity compared to HPLC-UV.
| Parameter | Typical Specification | Purpose |
| Linearity (r²) | ≥ 0.998 | Confirms a direct proportional relationship between concentration and response. |
| Range | 0.1 - 10 µg/mL | The interval where the method is precise, accurate, and linear. |
| Limit of Detection (LOD) | ~0.02 µg/mL | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | ~0.08 µg/mL | The lowest amount of analyte that can be quantitatively determined. |
| Accuracy (% Recovery) | 95.0% - 105.0% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | ≤ 5.0% | Measures the degree of scatter between a series of measurements. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
4.1 Principle and Application Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of analyte concentration or purity without the need for an analyte-specific reference standard.[7] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7][8] By co-dissolving a known mass of a sample with a known mass of a certified internal standard (calibrant) of high purity, the concentration of the analyte can be calculated directly from the integral ratios of their respective signals.[8]
4.2 Causality in Experimental Design
-
Internal Standard Selection: The ideal calibrant must be stable, non-volatile, highly pure, and have a simple spectrum with at least one signal that is well-resolved from all analyte signals. For EMPG, a common calibrant like maleic acid or dimethyl sulfone would be suitable.
-
Solvent Choice: A deuterated solvent (e.g., Chloroform-d, DMSO-d6) is required to provide a lock signal for the spectrometer. The solvent must fully dissolve both the analyte and the internal standard.
-
Acquisition Parameters: To ensure accurate integration, a long relaxation delay (D1) is critical. D1 should be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being integrated. This allows for complete relaxation of the nuclei between pulses, ensuring the signal intensity is truly proportional to the number of nuclei.[9] A 90° pulse angle is also used to maximize the signal for each scan.
4.3 Experimental Workflow: qNMR Analysis
Caption: Workflow for purity/concentration analysis of EMPG by qNMR.
4.4 Detailed Protocol: ¹H-qNMR
I. Materials and Reagents:
-
EMPG sample for analysis
-
High-purity internal standard (e.g., Maleic Acid, certified >99.5% purity)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-precision analytical balance
II. Instrument and Conditions:
-
NMR Spectrometer: ≥400 MHz
-
Pulse Angle: 90°
-
Acquisition Time (AQ): ≥ 3 seconds
-
Relaxation Delay (D1): 30 seconds (or 5 x longest T1)
-
Number of Scans: 16-64 (to achieve S/N > 250:1)[8]
-
Temperature: 25 °C
III. Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the EMPG sample into a clean vial. Record the weight (Wₐ).
-
Accurately weigh approximately 10 mg of the internal standard (IS) into the same vial. Record the weight (Wᵢₛ).
-
Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial and vortex until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate.
-
Tune and shim the probe.
-
Acquire the ¹H NMR spectrum using the quantitative parameters listed above.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from the analyte (Iₐ) and a signal from the internal standard (Iᵢₛ).
-
Note the number of protons corresponding to each integrated signal (Nₐ and Nᵢₛ). For EMPG, the two protons on the oxirane ring around 3.5-4.0 ppm could be used. For maleic acid, the two vinyl protons give a singlet around 6.3 ppm.
-
Calculate the purity of the analyte (Pₐ) using the following equation:
Pₐ (%) = (Iₐ / Nₐ) * (Nᵢₛ / Iᵢₛ) * (Wᵢₛ / Wₐ) * (MWₐ / MWᵢₛ) * Pᵢₛ (%)
Where:
-
I: Integral area
-
N: Number of protons for the integrated signal
-
W: Weight
-
MW: Molecular Weight
-
P: Purity
-
Subscripts ₐ and ᵢₛ refer to the analyte and internal standard, respectively.
-
-
4.5 Method Validation Summary qNMR is a primary method, and its validation focuses on demonstrating precision, accuracy, and robustness of the chosen parameters.
| Parameter | Typical Specification | Purpose |
| Accuracy (% Recovery) | 99.0% - 101.0% | Confirms the trueness of the measurement against a certified reference material. |
| Precision (% RSD) | ≤ 1.0% | Demonstrates the high reproducibility of the method. |
| Specificity | Baseline resolution between analyte and standard peaks | Ensures that signals used for quantification are free from interference. |
| Robustness | Insensitive to minor changes in D1 (if > 5xT1) | Confirms that the method is reliable under slightly varied conditions. |
Sample Preparation for Complex Matrices
When EMPG must be quantified in complex matrices such as perfumes, food products, or biological fluids, a sample preparation step is required to remove interfering substances.[10][11]
-
Liquid-Liquid Extraction (LLE): This is a classic technique where the sample is partitioned between two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate). EMPG, being relatively non-polar, will preferentially move into the organic layer, which can then be concentrated and analyzed.[11]
-
Solid-Phase Extraction (SPE): SPE provides a more efficient and reproducible cleanup than LLE. A sample is passed through a cartridge containing a solid sorbent. For EMPG, a reverse-phase (C18) or normal-phase (silica) sorbent could be used. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a strong solvent.
Conclusion and Method Selection
This guide details three powerful and reliable methods for the quantification of this compound. The choice of method depends on the specific analytical challenge:
-
HPLC-UV: Ideal for routine quality control in industrial settings. It is robust, reliable, and widely available.
-
GC-MS: The method of choice for trace-level quantification or when analyzing complex mixtures where its high sensitivity and specificity are required.
-
qNMR: The definitive method for purity assessment and the certification of reference materials. It provides direct, highly accurate quantification without the need for an identical standard.
By following the detailed protocols and understanding the principles behind them, researchers, scientists, and drug development professionals can generate accurate and trustworthy quantitative data for this compound, ensuring product quality and advancing scientific research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. This compound | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 77-83-8 [chemicalbook.com]
- 5. Ethyl methylphenylglycidate | SIELC Technologies [sielc.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. biotage.com [biotage.com]
High-performance liquid chromatography (HPLC) for glycidic ester purification
An Application Note and Protocol for the Purification of Glycidic Esters using High-Performance Liquid Chromatography (HPLC)
Introduction
Glycidic esters are a class of organic compounds characterized by the presence of both an epoxide and an ester functional group. They are versatile intermediates in organic synthesis, playing a crucial role in the production of pharmaceuticals, agrochemicals, and fine chemicals. The stereochemistry of the epoxide ring is often critical for the biological activity of the final product, making the purification of enantiomerically pure glycidic esters a significant challenge. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful technique for the analytical and preparative separation of these compounds, offering high resolution and sensitivity.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of HPLC for the purification of glycidic esters. It covers the fundamental principles, method development strategies, detailed protocols, and troubleshooting tips, grounded in established scientific literature and best practices.
Challenges in Glycidic Ester Purification
The primary challenge in the purification of glycidic esters lies in their potential for degradation and the frequent need to separate stereoisomers. The epoxide ring is susceptible to opening under both acidic and basic conditions, which necessitates careful control of the mobile phase pH. Furthermore, the synthesis of chiral glycidic esters often results in a racemic or diastereomeric mixture, requiring specialized chiral stationary phases for effective separation.
HPLC Method Development for Glycidic Esters
The successful purification of glycidic esters by HPLC hinges on a systematic approach to method development. The key parameters to optimize include the choice of stationary phase, mobile phase composition, and detection method.
Stationary Phase Selection
The choice of the HPLC column is the most critical factor in achieving the desired separation.
-
Reversed-Phase (RP) HPLC: For general purity assessment and separation of glycidic esters from non-polar impurities, reversed-phase columns, such as C18 or C8, are commonly employed. These columns separate compounds based on their hydrophobicity.
-
Normal-Phase (NP) HPLC: Normal-phase chromatography, utilizing stationary phases like silica or cyano-propyl, can be effective for separating isomers and is often used for preparative scale purification due to the volatility of the organic solvents used in the mobile phase.
-
Chiral Stationary Phases (CSPs): When enantiomeric separation is required, chiral stationary phases are indispensable. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability and excellent resolving power for a wide range of chiral compounds, including glycidic esters.
Mobile Phase Optimization
The mobile phase composition must be carefully optimized to achieve good resolution while maintaining the stability of the glycidic esters.
-
Reversed-Phase: A mixture of water or buffer and an organic modifier like acetonitrile or methanol is typically used. To prevent epoxide ring-opening, the pH of the aqueous component should be maintained in the neutral range (pH 6-8).
-
Normal-Phase: A mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like isopropanol or ethanol, is used. The ratio of these solvents is adjusted to control the retention and resolution of the analytes.
-
Chiral Separations: The mobile phase for chiral separations on polysaccharide-based CSPs often consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol). The type and concentration of the alcohol can significantly impact the enantioselectivity.
Detection
The choice of detector depends on the chromophoric properties of the glycidic ester.
-
UV-Vis Detector: Most glycidic esters contain a phenyl group or other chromophore that allows for detection by UV-Vis absorbance, typically in the range of 210-280 nm.
-
Refractive Index (RI) Detector: For glycidic esters lacking a strong chromophore, a universal detector like the RI detector can be used, although it is less sensitive than UV-Vis detection.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, and can be used for peak identification and confirmation.
Experimental Protocols
The following protocols provide a starting point for the purification of glycidic esters. It is essential to optimize these methods for the specific compound of interest.
Protocol 1: Analytical Purity Assessment by Reversed-Phase HPLC
This protocol is designed for the rapid assessment of the purity of a synthesized glycidic ester.
Table 1: RP-HPLC Conditions for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 50-95% B over 15 minutes, hold at 95% B for 5 minutes, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in acetonitrile at a concentration of 1 mg/mL. |
Workflow for Analytical Purity Assessment
Caption: Workflow for analytical purity assessment of glycidic esters by RP-HPLC.
Protocol 2: Preparative Purification by Normal-Phase HPLC
This protocol is suitable for isolating larger quantities of a glycidic ester from a reaction mixture.
Table 2: NP-HPLC Conditions for Preparative Purification
| Parameter | Condition |
| Column | Silica, 20 x 250 mm, 10 µm |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 10 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading) |
| Sample Preparation | Dissolve crude sample in the mobile phase. |
| Fraction Collection | Collect fractions based on the elution of the target peak. |
Method Development for Preparative NP-HPLC
Caption: Method development workflow for preparative NP-HPLC of glycidic esters.
Protocol 3: Enantiomeric Separation by Chiral HPLC
This protocol outlines the separation of enantiomers of a chiral glycidic ester.
Table 3: Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose based) or Chiralcel OD-H (Cellulose based), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve racemic standard or sample in mobile phase at 0.5 mg/mL. |
Troubleshooting
Table 4: Common Problems and Solutions in Glycidic Ester HPLC
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a modifier like trifluoroacetic acid (TFA) to the mobile phase (for RP-HPLC, if compatible with the analyte). For NP-HPLC, add a small amount of an alcohol. |
| Poor Resolution | Inappropriate mobile phase composition or column. | Optimize the mobile phase gradient (RP) or isocratic composition (NP/Chiral). Screen different stationary phases. |
| Ghost Peaks | Contamination in the mobile phase or sample. | Use high-purity solvents and filter the mobile phase and sample. |
| Irreproducible Retention Times | Fluctuation in column temperature or mobile phase composition. | Use a column oven for temperature control. Ensure accurate mobile phase preparation. |
| Sample Degradation | Unstable pH or reactive mobile phase components. | Maintain a neutral pH for the mobile phase in RP-HPLC. Avoid reactive solvents. |
Conclusion
High-Performance Liquid Chromatography is a versatile and indispensable tool for the purification and analysis of glycidic esters. By carefully selecting the stationary phase, optimizing the mobile phase composition, and employing appropriate detection methods, high-purity glycidic esters can be obtained. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and efficient HPLC methods for these important synthetic intermediates.
Application Notes and Protocols: A Guide to the Nucleophilic Ring-Opening of Ethyl 2-Methyl-2,3-epoxypropanoate (EMPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of EMPG
Ethyl 2-methyl-2,3-epoxypropanoate (EMPG), also known as ethyl 2-methylglycidate, is a valuable and versatile building block in modern organic synthesis. Its strained three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to a variety of functionalized β-hydroxy ester derivatives. These products are key intermediates in the synthesis of a wide range of biologically active molecules, including β-lactams, a core structural motif in many antibiotic drugs.[1][2][3] The ability to precisely control the regioselectivity and stereoselectivity of the ring-opening reaction is paramount for its application in the synthesis of complex target molecules.[4][5][6]
This application note provides a comprehensive guide to the nucleophilic ring-opening of EMPG. It delves into the underlying mechanistic principles, offers detailed experimental protocols, and presents a framework for optimizing reaction conditions for various nucleophiles.
Mechanistic Insights: Understanding the Reaction Pathway
The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions, primarily whether they are basic/neutral or acidic.[7][8][9]
Under Basic or Neutral Conditions (SN2 Pathway):
In the presence of a strong, basic nucleophile, the reaction proceeds via a direct SN2 attack. The nucleophile preferentially attacks the less sterically hindered carbon of the epoxide. For EMPG, this is the C3 position. This backside attack results in an inversion of stereochemistry at the attacked carbon. The high ring strain of the epoxide facilitates the departure of the oxygen atom, which is a poor leaving group in other contexts.[7][8][10]
Reaction Mechanism:
Caption: SN2 nucleophilic attack on the less substituted carbon of EMPG.
Under Acidic Conditions (SN1-like Pathway):
In an acidic environment, the epoxide oxygen is first protonated, making it a better leaving group.[7][8] This activation makes the epoxide more susceptible to attack by even weak nucleophiles. The regioselectivity of the attack on asymmetric epoxides under acidic conditions is more complex. While it generally follows an SN2-like backside attack, the nucleophile tends to attack the more substituted carbon atom (C2 in the case of EMPG).[8][11] This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state.
Reaction Mechanism:
Caption: Acid-catalyzed nucleophilic attack on the more substituted carbon of EMPG.
Experimental Protocol: Nucleophilic Ring-Opening of EMPG with an Amine
This protocol details a general procedure for the ring-opening of EMPG using an amine as the nucleophile under neutral conditions. This reaction is a key step in the synthesis of β-amino alcohols, which are precursors to β-lactams.[12]
Materials and Equipment:
-
Ethyl 2-methyl-2,3-epoxypropanoate (EMPG)
-
Amine (e.g., benzylamine, aniline)
-
Solvent (e.g., methanol, ethanol, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Workflow:
References
- 1. organicreactions.org [organicreactions.org]
- 2. β-Lactam - Wikipedia [en.wikipedia.org]
- 3. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
- 4. Nucleophilic ring-opening of epoxide and aziridine acetates for the stereodivergent synthesis of β-hydroxy and β-amino γ-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. jsynthchem.com [jsynthchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
Application Note: Enantioselective Synthesis of the Taxol® Side-Chain from Phenylglycidate Derivatives
Abstract & Introduction
Paclitaxel (Taxol®) is a highly effective antineoplastic agent, celebrated for its unique mechanism of action involving the stabilization of microtubules, which arrests cell division and induces apoptosis.[1][2] Originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), its supply is limited, making total synthesis and semi-synthesis critical for meeting clinical demand.[3] The commercial production of paclitaxel relies heavily on semi-synthesis, which involves coupling a synthetically prepared side chain to a naturally abundant precursor, baccatin III or 10-deacetylbaccatin III (10-DAB).[4][5][6]
The biological activity of paclitaxel is critically dependent on the C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine.[1][3][7] The precise stereochemistry of this moiety—(2R,3S)—is essential for its potent microtubule-binding activity.[1] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to this side chain is a cornerstone of paclitaxel manufacturing and analog development.
This application note provides a detailed guide for the enantioselective synthesis of the paclitaxel side chain, utilizing chiral phenylglycidate esters as versatile starting materials.[4][8] We will explore the core synthetic strategies, explain the causality behind key experimental choices, and provide validated, step-by-step protocols suitable for research and process development environments.
Core Synthetic Strategy & Retrosynthetic Analysis
The primary challenge in synthesizing the paclitaxel side chain is the precise installation of two contiguous chiral centers with the required (2R,3S) configuration. Phenylglycidate esters are excellent starting materials because the epoxide ring provides latent functionality that can be unmasked with high stereochemical control.
The retrosynthetic strategy hinges on the regioselective ring-opening of a chiral trans-phenylglycidate. The key disconnection is the C3-N bond, which can be formed by the introduction of a nitrogen nucleophile.
Logical Workflow: From Phenylglycidate to Paclitaxel
The overall synthetic pathway can be visualized as follows:
Caption: High-level workflow for the semi-synthesis of Paclitaxel.
The critical step is the epoxide opening. Using a (2R,3R)-phenylglycidate ester, an SN2 attack by a nitrogen nucleophile at the C3 position (benzylic carbon) proceeds with inversion of configuration. This elegantly sets the (3S) stereocenter. The C2 stereocenter (2R) remains unperturbed, directly yielding the desired (2R,3S) diastereomer.
Methodology I: Azide-Mediated Epoxide Opening
This is a robust and widely employed method for synthesizing the phenylisoserine core. It involves a three-step sequence: (1) nucleophilic opening of the epoxide with sodium azide, (2) reduction of the resulting azide to a primary amine, and (3) N-benzoylation.
Principle and Mechanistic Insight
The reaction proceeds via a classic SN2 mechanism. Sodium azide (NaN₃) serves as an excellent nucleophile. The reaction is highly regioselective, with the azide ion preferentially attacking the benzylic C3 carbon of the phenylglycidate ester. This is due to the electronic stabilization of the transition state by the adjacent phenyl ring. The attack occurs from the face opposite the C-O bond, resulting in a clean inversion of stereochemistry at C3.
Caption: Key azide-mediated epoxide ring-opening step.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of (2R,3S)-Methyl 3-azido-2-hydroxy-3-phenylpropanoate
-
Materials:
-
(-)-trans-(2R,3R)-Methyl 3-phenylglycidate (1.0 eq)
-
Sodium azide (NaN₃) (4.0 eq)
-
Ammonium chloride (NH₄Cl) (optional, as a mild proton source)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a stirred solution of (-)-trans-(2R,3R)-Methyl 3-phenylglycidate in anhydrous DMF, add sodium azide.
-
Stir the mixture at 65-75 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash extensively with water to remove DMF and excess salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired azido alcohol as a clear oil or solid.[3]
-
Protocol 3.2.2: Reduction and N-Benzoylation to Yield the Taxol Side-Chain Ester
-
Materials:
-
(2R,3S)-Methyl 3-azido-2-hydroxy-3-phenylpropanoate (1.0 eq)
-
Zinc dust (Zn) or Palladium on Carbon (Pd/C, 10%)
-
For Zn reduction: Trimethylsilyl chloride (TMSCl)
-
For H₂ reduction: Hydrogen gas balloon or Parr shaker
-
Benzoyl chloride (1.1 eq)
-
Pyridine or Triethylamine (Et₃N) (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
-
Procedure (Hydrogenation):
-
Dissolve the azido alcohol in methanol or ethyl acetate.
-
Add 10% Pd/C catalyst (approx. 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or ~50 psi) at room temperature until the starting material is consumed (typically 4-12 hours).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate. The resulting crude amino alcohol is often used directly in the next step.
-
-
Procedure (N-Benzoylation):
-
Dissolve the crude amino alcohol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine, followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with 1N HCl and brine, then dry over anhydrous sodium sulfate.
-
Concentrate and purify by chromatography or recrystallization to obtain (2R,3S)-N-Benzoyl-3-phenylisoserine methyl ester.[3]
-
Methodology II: The β-Lactam Strategy
For semi-synthesis, the side chain is often activated in the form of a β-lactam (an azetidin-2-one). This intermediate readily couples with the C13-hydroxyl group of the baccatin III core.[5][9] The required β-lactam can be synthesized from the phenylisoserine ester prepared in Section 3.0.
Principle of β-Lactam Formation and Coupling
The β-lactam is formed by an intramolecular cyclization of a β-amino ester. This typically requires activation of the C2-hydroxyl group and the use of a strong, non-nucleophilic base to deprotonate the N-H group, which then displaces the leaving group. The resulting four-membered ring is strained, making it susceptible to ring-opening by nucleophiles, such as the C13-alkoxide of baccatin III.[10]
Caption: Workflow for β-Lactam formation and coupling.
Protocol for β-Lactam Formation
-
Materials:
-
(2R,3S)-N-Benzoyl-3-phenylisoserine methyl ester (1.0 eq)
-
Grignard reagent (e.g., Ethylmagnesium bromide, 2.2 eq, 1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the side-chain ester in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -10 °C.
-
Slowly add the Grignard reagent dropwise over 30 minutes. The Grignard reagent acts as a base to facilitate the cyclization.
-
Stir the reaction at -10 °C to 0 °C for 1-2 hours.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired β-lactam.
-
Data Summary & Characterization
The following table summarizes typical results for the key synthetic steps. Actual yields may vary based on scale and purification efficiency.
| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) | Key Characterization |
| 3.2.1 | (2R,3S)-Methyl 3-azido-2-hydroxy-3-phenylpropanoate | 70-90% | >99% (from chiral starting material) | ¹H NMR, ¹³C NMR, IR (strong azide stretch ~2100 cm⁻¹) |
| 3.2.2 | (2R,3S)-N-Benzoyl-3-phenylisoserine methyl ester | 85-95% | >99% | ¹H NMR, ¹³C NMR, HRMS |
| 4.2 | (3R,4S)-N-benzoyl-3-hydroxy-4-phenyl-β-lactam | 75-85% | >99% | ¹H NMR, ¹³C NMR, IR (β-lactam C=O stretch ~1750 cm⁻¹) |
Characterization Notes:
-
¹H NMR: The coupling constant (J-value) between the C2-H and C3-H protons is diagnostic for the syn or anti diastereomer. For the desired syn isomer, this value is typically smaller (J ≈ 2-5 Hz) compared to the anti isomer.
-
Chiral HPLC: Enantiomeric excess should be determined using a suitable chiral stationary phase column to confirm the stereochemical purity of the final product.[1]
Conclusion
The use of enantiomerically pure phenylglycidate derivatives provides a highly efficient and stereocontrolled route to the N-benzoyl-(2R,3S)-3-phenylisoserine side chain of paclitaxel. The azide-mediated epoxide ring-opening is a reliable and scalable method that establishes the correct (2R,3S) stereochemistry in a single, predictable step. The resulting amino ester can be readily converted to the final side chain or to the corresponding β-lactam for efficient coupling to the baccatin III core. The protocols detailed in this note are robust and serve as a solid foundation for researchers in medicinal chemistry and drug development focused on paclitaxel and its next-generation analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]
- 10. β-Lactam - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Utility of Ethyl 3-methyl-3-phenylglycidate in Advanced Polymer Synthesis
Abstract
Ethyl 3-methyl-3-phenylglycidate, an aromatic epoxide commonly known as "strawberry aldehyde," presents a compelling, yet underexplored, monomer for advanced polymer synthesis.[1][2] While renowned in the fragrance and flavor industries, its intrinsic chemical architecture—a reactive oxirane ring coupled with a bulky phenyl group and an ester moiety—positions it as a valuable building block in polymer chemistry.[1][2] The strained three-membered epoxide ring is amenable to ring-opening polymerization (ROP), offering a pathway to novel polyesters with unique thermal and physical properties. This document provides a comprehensive guide for researchers, outlining the theoretical basis, detailed experimental protocols for both anionic and cationic ring-opening polymerizations, and standard characterization techniques for the resulting polymers. The protocols are synthesized from established principles of epoxide polymerization, providing a robust framework for the exploration of poly(this compound).
Introduction: Beyond Fragrance
This compound is a high-boiling, colorless to pale yellow liquid with the chemical formula C₁₂H₁₄O₃.[1][3] Its structure features a trisubstituted oxirane (epoxide) ring, which is the key to its polymerizability. The significant ring strain of epoxides (approx. 116 kJ/mol) provides a strong thermodynamic driving force for ring-opening polymerization.[4]
The polymerization of this monomer is expected to yield a polyester, specifically a poly(α-hydroxy-β,β-disubstituted-ester). The presence of the phenyl and methyl groups on the same carbon of the polymer backbone would result in a rigid and sterically hindered structure, likely imparting a high glass transition temperature (Tg) and unique solubility characteristics to the final material. While literature specifically detailing the homopolymerization of this compound is nascent, the reactivity of the epoxide group is well-established. Polymers derived from analogous glycidyl monomers, such as poly(glycidyl methacrylate) (PGMA), are recognized for their versatility as scaffolds for functional materials, finding use in drug delivery, advanced coatings, and gene vectors.[5][6][7][8] This guide adapts established methodologies for epoxide polymerization to provide a foundational platform for synthesizing and characterizing this novel polymer.
Foundational Polymerization Mechanisms
The polymerization of this compound proceeds via the nucleophilic or electrophilic attack on the carbon atoms of the epoxide ring, leading to its opening. This can be achieved through two primary mechanisms: Anionic Ring-Opening Polymerization (AROP) and Cationic Ring-Opening Polymerization (CROP).
Anionic Ring-Opening Polymerization (AROP)
AROP is characterized by the attack of a strong nucleophile (initiator) on one of the epoxide carbons.[4] Propagation occurs as the newly formed alkoxide attacks the next monomer molecule. This process is a living polymerization, provided that the reaction is conducted under stringent anhydrous and aprotic conditions to prevent premature termination by proton sources.
Caption: Generalized workflow for Anionic Ring-Opening Polymerization (AROP).
Cationic Ring-Opening Polymerization (CROP)
CROP is initiated by an electrophilic species, typically a Lewis acid or a strong protic acid, which activates the epoxide oxygen.[4] This makes the ring susceptible to nucleophilic attack from another monomer molecule. CROP is often more complex than AROP, with potential side reactions such as chain transfer that can lead to broader molecular weight distributions.[9]
Caption: Simplified workflow for Cationic Ring-Opening Polymerization (CROP).
Experimental Protocols
Safety Precaution: this compound may cause skin, eye, and respiratory irritation.[3][10] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[3][11] The monomer is incompatible with strong oxidizing agents, acids, and bases.[10]
Protocol 1: Anionic Ring-Opening Polymerization (AROP)
This protocol aims to synthesize poly(this compound) with controlled molecular weight and low dispersity. The key to success is the rigorous exclusion of water and atmospheric oxygen.
Materials:
-
This compound (monomer, >98%)
-
Potassium naphthalenide or potassium hydride (initiator)
-
Tetrahydrofuran (THF), anhydrous (<10 ppm H₂O)
-
Methanol, anhydrous
-
Standard Schlenk line and glassware (flame-dried under vacuum)
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Monomer Purification: Dry the monomer over calcium hydride (CaH₂) for 48 hours, then distill under reduced pressure. Store the purified monomer under an inert atmosphere.
-
Initiator Preparation (if using Potassium Naphthalenide): In a flame-dried Schlenk flask under argon, dissolve a known amount of naphthalene in anhydrous THF. Add freshly cut potassium metal and stir at room temperature until the characteristic dark green color of the naphthalenide radical anion persists. The concentration can be determined by titration.
-
Polymerization: a. In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 100 mL of anhydrous THF via cannula. b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Add a calculated amount of initiator solution via syringe to achieve the desired monomer-to-initiator ratio (e.g., 100:1 for a target degree of polymerization of 100). d. Slowly add 10.0 g of purified monomer via syringe over 5 minutes. e. Allow the reaction to stir at -78 °C for 24 hours. The solution may become viscous.
-
Termination: a. Quench the living polymerization by adding 1 mL of anhydrous methanol via syringe. The color of the initiator should disappear. b. Allow the solution to warm to room temperature.
-
Isolation: a. Concentrate the polymer solution using a rotary evaporator. b. Precipitate the polymer by slowly adding the concentrated solution to a large volume (e.g., 500 mL) of cold methanol with vigorous stirring. c. Collect the white polymer precipitate by vacuum filtration. d. Dry the polymer in a vacuum oven at 40 °C to a constant weight.
Protocol 2: Cationic Ring-Opening Polymerization (CROP)
This protocol describes a more direct, but less controlled, method for polymerization.
Materials:
-
This compound (monomer, >98%)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Dichloromethane (DCM), anhydrous
-
Methanol
Procedure:
-
Monomer Purification: As described in the AROP protocol.
-
Polymerization: a. In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 10.0 g of purified monomer in 100 mL of anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. While stirring, rapidly add 0.1 mL of BF₃·OEt₂ via syringe. The reaction is often exothermic, and an increase in viscosity may be observed.[9] d. Maintain the reaction at 0 °C for 6 hours.
-
Termination: a. Quench the reaction by adding 5 mL of methanol. b. Stir for an additional 30 minutes.
-
Isolation: a. Wash the polymer solution with a saturated sodium bicarbonate solution (2 x 50 mL) and then with deionized water (2 x 50 mL). b. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator. c. Precipitate the polymer in cold methanol and dry under vacuum as described previously.
Polymer Characterization
The synthesized polymer should be characterized to confirm its structure, molecular weight, and thermal properties.
| Technique | Parameter Measured | Expected Outcome for Poly(this compound) |
| ¹H NMR | Polymer Structure | Disappearance of epoxide protons (~3.5-4.0 ppm). Appearance of broad polymer backbone proton signals. Phenyl protons (~7.2-7.4 ppm) and ethyl ester protons (~1.2 ppm, 4.1 ppm) will remain. |
| ¹³C NMR | Polymer Structure | Disappearance of epoxide carbons (~50-60 ppm). Appearance of new backbone carbons, including the carbon bearing the hydroxyl group (~70-80 ppm). |
| FT-IR | Functional Groups | Disappearance of the characteristic epoxide C-O-C stretch (~850-950 cm⁻¹). Appearance of a broad hydroxyl (-OH) stretch (~3200-3500 cm⁻¹). |
| GPC/SEC | Molecular Weight (Mn, Mw), Dispersity (Đ) | AROP: Narrow dispersity (Đ ≈ 1.1-1.3). CROP: Broader dispersity (Đ > 1.5). Molecular weight will depend on the monomer-to-initiator ratio. |
| DSC | Glass Transition Temp. (Tg) | A single Tg is expected. Due to the bulky phenyl group, the Tg is anticipated to be relatively high for a polyester, likely > 80 °C. |
Potential Applications
Drawing parallels from structurally related polyglycidyl compounds, poly(this compound) holds potential in several areas:
-
Functional Scaffolds: The pendant hydroxyl groups along the polymer backbone are ideal sites for post-polymerization modification, allowing for the attachment of various functional molecules.[8]
-
Advanced Coatings & Adhesives: The rigid backbone may contribute to high thermal stability and hardness, making it a candidate for specialty coatings and adhesives.
-
Biomedical Materials: While requiring biocompatibility studies, polymers based on polyglycidol (a related polymer) have been explored for drug delivery and protein-repellent surfaces.[12] The hydrophobicity imparted by the phenyl and ethyl groups could be tuned for specific applications in this field.
References
- 1. This compound | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. Ethyl Methylphenylglycidate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. mdpi.com [mdpi.com]
- 5. Self-assembly and applications of poly(glycidyl methacrylate)s and their derivatives. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Microporous poly(glycidyl methacrylate-co-ethylene glycol dimethyl acrylate) microspheres: synthesis, functionalization and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Poly(glycidyl methacrylate): a highly versatile polymeric building block for post-polymerization modifications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbull.com [chemicalbull.com]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Side products in Ethyl 3-methyl-3-phenylglycidate synthesis
Product: Ethyl 3-methyl-3-phenylglycidate (EMP Glycidate)
Topic: Troubleshooting Side Products in Synthesis
Welcome to the technical support guide for the synthesis of this compound, a key intermediate and valuable fragrance component, often known as "strawberry aldehyde".[1][2] This document is intended for researchers, chemists, and process development professionals. Our goal is to provide in-depth, field-tested insights into the common side reactions encountered during the Darzens condensation used for its synthesis and to offer robust troubleshooting strategies to maximize yield and purity.
The Darzens reaction, a condensation of a ketone (acetophenone) with an α-haloester (ethyl chloroacetate) in the presence of a base, is the industry-standard method for producing this α,β-epoxy ester.[3][4][5] While effective, the reaction pathway is sensitive to process parameters, and several competing reactions can lead to the formation of undesirable side products, impacting both yield and final product quality.
Initial Diagnosis: A Troubleshooting Workflow
Before diving into specific FAQs, use this workflow to diagnose the general state of your reaction. An initial assessment via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for identifying the nature of the problem.
Caption: General troubleshooting flowchart for EMP Glycidate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ #1: My yield is low and I've isolated a high molecular weight, yellowish oil. GC-MS suggests it's a self-condensation product. What is happening?
Answer: You are likely observing the formation of an aldol condensation product derived from acetophenone.
-
Causality & Mechanism: The strong base required for the Darzens reaction (e.g., sodium ethoxide, sodium amide) can deprotonate not only the α-haloester but also the α-carbon of acetophenone.[5][6] This generates an acetophenone enolate, which can then act as a nucleophile and attack the carbonyl of another acetophenone molecule. This side reaction is particularly favored if the concentration of the ethyl chloroacetate enolate is low or if the reaction temperature is too high, promoting the less sterically hindered self-condensation.
Caption: Competing Darzens pathway and Aldol side reaction.
-
Recommended Solution & Protocol: To minimize this side reaction, the key is to ensure the ethyl chloroacetate is deprotonated and reacts with the acetophenone before the acetophenone has a chance to react with itself.
Protocol: Optimized Slow Addition of Base
-
Combine acetophenone (1.0 eq) and ethyl chloroacetate (1.0-1.2 eq) in a suitable solvent (e.g., dry benzene or toluene) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).[7]
-
Cool the mixture to 10-15°C using an ice bath.[8] Lower temperatures disfavor the aldol reaction kinetically.
-
Prepare a solution or slurry of the base (e.g., sodium ethoxide, sodium amide, or potassium tert-butoxide) in the same solvent.[9]
-
Add the base suspension slowly and dropwise to the stirred mixture of ketone and ester over a period of 1.5-2 hours.[10]
-
Maintain the temperature strictly between 10-20°C during the addition. The reaction is exothermic.[10]
-
After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature before quenching with ice water.[10]
-
FAQ #2: My reaction seems to have stalled. TLC and GC analysis show significant amounts of unreacted acetophenone and ethyl chloroacetate.
Answer: This indicates an incomplete reaction, which can be attributed to several factors, primarily related to the base or reaction conditions.
-
Causality & Troubleshooting:
-
Inactive Base: The most common culprit is a deactivated base. Alkoxides like sodium ethoxide and potassium tert-butoxide are highly hygroscopic and will be neutralized by moisture. Sodium amide can react with atmospheric CO₂ and moisture.
-
Insufficient Base: The Darzens condensation requires a full equivalent of a strong base to drive the reaction to completion.[11] Using a catalytic amount is insufficient.
-
Poor Solubility: In some solvent systems, the base may have poor solubility, reducing its effective concentration and activity.
-
Low Temperature: While low temperatures suppress side reactions, excessively cold conditions (<0°C) may slow the desired reaction rate to an impractical level, especially with less reactive bases.
-
-
Recommended Solution:
-
Ensure Anhydrous Conditions: Use freshly opened, high-purity solvents. Flame-dry all glassware before use.
-
Verify Base Activity: Use freshly prepared sodium ethoxide or a newly opened bottle of potassium tert-butoxide. If using sodium amide, ensure it is a fine, free-flowing powder, not a discolored chunk.[10]
-
Use Stoichiometric Base: Employ at least 1.0 to 1.2 molar equivalents of the base relative to the limiting reagent.[10]
-
Optimize Temperature: For the acetophenone/ethyl chloroacetate system, a temperature range of 15-20°C during base addition is a well-documented compromise between reaction rate and side product formation.[10]
-
FAQ #3: I'm observing an acidic byproduct and my yield is reduced. What could be the cause?
Answer: You are likely seeing the hydrolysis of the ester product or a transesterification side reaction.
-
Causality & Mechanism:
-
Hydrolysis: If the base used is a hydroxide (e.g., NaOH, KOH) or if there is excessive water in the reaction or workup, saponification (base-catalyzed hydrolysis) of the ethyl ester can occur. This forms the corresponding carboxylate salt, which upon acidic workup will yield the glycidic acid. This acid is often unstable and can decarboxylate upon heating.[3]
-
Transesterification: If a base like sodium methoxide is used with an ethyl ester, transesterification can occur, leading to a mixture of methyl and ethyl glycidate products, complicating purification. It is a best practice to match the alkoxide of the base with the alcohol portion of the ester (e.g., sodium ethoxide with ethyl chloroacetate).[3][11]
-
-
Recommended Solution:
-
Use the Correct Base: Strictly use a non-hydroxide base. For ethyl esters, sodium ethoxide (NaOEt) is the ideal choice to prevent transesterification.[6]
-
Anhydrous Workup: During the workup, after quenching with ice water, ensure the separation of the organic layer is performed promptly. Washing with a dilute, weak acid (like acetic acid in water) can help neutralize any remaining base before final washes.[10]
-
Avoid High Temperatures: During solvent removal, avoid excessive heat if the glycidic acid is suspected, as it can promote decarboxylation and subsequent rearrangement.[3]
-
FAQ #4: My final product contains an unsaturated ester impurity, ethyl 3-phenyl-2-butenoate.
Answer: This suggests a rearrangement or elimination side reaction is occurring, potentially from the intermediate halohydrin.
-
Causality & Mechanism: The Darzens reaction proceeds through a halohydrin intermediate.[5] Before the final intramolecular Sₙ2 reaction occurs to form the epoxide ring, this intermediate can potentially undergo an E2-type elimination of HCl, especially under harsh conditions or with specific bases, leading to the formation of an α,β-unsaturated ester. Organic Syntheses notes that chlorocinnamic ester can be a side product.[10]
-
Recommended Solution:
-
Strict Temperature Control: This side reaction is more likely at elevated temperatures. Adhering to the 15-20°C range is critical.[10]
-
Choice of Base: A bulky, non-nucleophilic base like potassium tert-butoxide can sometimes favor the desired epoxide formation over elimination pathways compared to smaller alkoxides.
-
Rapid Ring Closure: Ensuring the reaction proceeds quickly after the initial carbon-carbon bond formation minimizes the lifetime of the halohydrin intermediate, giving it less opportunity to eliminate. This is achieved by using an active base and good stirring.
-
Side Product Summary Table
| Side Product | Common Name / Type | Likely Cause | Key Diagnostic Feature (e.g., MS fragment, NMR signal) | Relevant FAQ |
| Dimer of Acetophenone | Aldol Adduct | High temperature; slow addition of chloroacetate relative to base. | M+ ion corresponding to C₁₆H₁₆O₂ (m/z = 240, after dehydration). | FAQ #1 |
| Acetophenone/Ethyl Chloroacetate | Starting Materials | Inactive/insufficient base; reaction temperature too low. | GC/MS peaks matching authentic starting material standards. | FAQ #2 |
| 3-methyl-3-phenylglycidic acid | Hydrolysis Product | Presence of water; use of hydroxide bases. | Acidic nature (soluble in base); broad -OH stretch in IR; decarboxylates on heating. | FAQ #3 |
| Ethyl 3-phenyl-2-butenoate | Elimination Product | High reaction temperatures; extended reaction times. | M+ ion corresponding to C₁₂H₁₄O₂ (m/z = 190); signals for vinyl proton in ¹H NMR. | FAQ #4 |
References
- 1. This compound: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. Sciencemadness Discussion Board - Synthesis of Ethyl Methylphenylglycidate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. Darzens Reaction [organic-chemistry.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. prepchem.com [prepchem.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Write short notes on the following Darzens Reactio class 12 chemistry CBSE [vedantu.com]
Preventing hydrolysis and degradation of glycidic esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Glycidic Ester Stability. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a foundational understanding of the challenges associated with glycidic ester hydrolysis and degradation. This resource aims to empower you with the knowledge to anticipate, troubleshoot, and resolve stability issues in your research and development workflows.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Glycidic Ester Instability
This section addresses the core principles governing the stability of glycidic esters. Understanding these fundamentals is the first step in preventing degradation.
Q1: What makes glycidic esters so susceptible to degradation?
A1: Glycidic esters contain two primary functional groups prone to hydrolysis: the ester and the epoxide.[1][2] The high reactivity stems from the inherent ring strain of the three-membered epoxide ring, which makes it susceptible to nucleophilic attack.[3] This, combined with the electrophilic nature of the ester's carbonyl carbon, creates a molecule with two key points of vulnerability to hydrolysis.[2]
Q2: How do pH conditions affect the stability of my glycidic ester?
A2: The rate of hydrolysis is highly dependent on pH. Both acidic and basic conditions significantly accelerate the degradation of both the ester and epoxide moieties.[4][5]
-
Acidic Conditions (pH < 5): Acid catalysis protonates the oxygen atom of the epoxide, making the ring much more susceptible to nucleophilic attack by water.[3][6][7] This leads to the formation of a 1,2-diol. The ester linkage also undergoes acid-catalyzed hydrolysis, though typically at a slower rate than epoxide opening.[8]
-
Neutral to Slightly Acidic Conditions (pH 5-7): This is generally the pH range where glycidic esters exhibit their greatest stability, as both acid and base-catalyzed hydrolysis reactions are at their minimum.[8][9]
-
Basic Conditions (pH > 8): Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile.[3] It directly attacks the less sterically hindered carbon of the epoxide ring in an SN2 reaction, leading to ring-opening.[3][6] Concurrently, the ester undergoes base-catalyzed saponification, which is typically a rapid and irreversible process.[8][9]
Q3: How does temperature influence the degradation rate?
A3: As with most chemical reactions, the rate of glycidic ester hydrolysis increases with temperature.[4][10] The relationship between temperature and the reaction rate constant often follows the Arrhenius equation, meaning even a modest increase in temperature can lead to a significant, exponential increase in the degradation rate.[10][11][12] Therefore, for sensitive compounds, conducting reactions or storing solutions at reduced temperatures (e.g., 0-4°C) can dramatically suppress hydrolysis.[4]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to address specific problems you might encounter during your work.
Issue 1: My compound is degrading during aqueous workup or purification.
-
Q: I'm observing significant product loss after an extraction with an acidic or basic aqueous solution. Why is this happening and what can I do?
-
Plausible Cause: You are directly observing acid or base-catalyzed hydrolysis. The contact time with the aqueous phase, even if brief, is sufficient to cause significant degradation of the sensitive epoxide and ester groups.
-
Recommended Solution:
-
Minimize Contact Time: Perform extractions quickly and efficiently.
-
Use Buffered Solutions: Instead of strong acids or bases, use buffered solutions closer to neutral pH (e.g., a phosphate buffer at pH 7) for washing if possible.
-
Work at Low Temperatures: Perform the entire extraction process in an ice bath to slow the rate of hydrolysis.
-
Use Anhydrous Conditions: If the subsequent reaction steps permit, dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ immediately after the wash to remove all traces of water.[4]
-
-
Issue 2: My purified glycidic ester shows signs of degradation upon storage.
-
Q: I stored my compound as a neat oil/solid at room temperature, and now I see impurities. What's the best way to store these molecules?
-
Plausible Cause: Glycidic esters can be sensitive to atmospheric moisture.[13] Additionally, trace amounts of acidic or basic impurities left over from the synthesis can act as catalysts for degradation over time.
-
Recommended Solution:
-
Strictly Anhydrous Conditions: Store the compound in a desiccator over a strong drying agent.[4]
-
Inert Atmosphere: For highly sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon) to displace moisture and oxygen.[1][4]
-
Low Temperature: Store at low temperatures (-20°C or -80°C) to minimize the degradation rate.
-
Solvent Storage: If storage as a solution is necessary, use a dry, aprotic solvent (e.g., anhydrous acetonitrile, THF, or toluene). Prepare the solution using anhydrous solvents and handle it under an inert atmosphere.
-
-
Issue 3: I'm seeing poor stability of my glycidic ester in a liquid formulation.
-
Q: My active pharmaceutical ingredient (API), a glycidic ester, is degrading in my aqueous formulation. How can I improve its stability?
-
Plausible Cause: The formulation's pH, excipients, or the presence of water are promoting hydrolysis.[14]
-
Recommended Solution: This is a multi-faceted problem that requires a systematic approach, often called a "forced degradation" or "stress testing" study.[15][16][17]
-
pH Optimization: The first and most critical step is to determine the pH of maximum stability.[18] Conduct a study where the API is formulated in a series of buffers across a wide pH range (e.g., pH 3 to 9). Analyze the samples at various time points to create a pH-rate profile and identify the optimal pH for stability, which is often between 5 and 7.[8]
-
Buffer Selection: The choice of buffer species can also impact stability.[19] Some buffer components can interact with the API or other excipients. It is wise to screen several common pharmaceutical buffers (e.g., citrate, acetate, phosphate, histidine) at the optimal pH.
-
Excipient Screening: Excipients are necessary but can also impact stability.[20] Consider adding stabilizers:
-
Moisture Scavengers: For non-aqueous or lyophilized formulations, excipients that bind free water can be beneficial.[14]
-
Antioxidants: If oxidative degradation is also a concern, adding antioxidants like ascorbic acid can help.[13]
-
Chelating Agents: Metal ions can catalyze hydrolysis. Adding a chelating agent like EDTA can sequester these ions.[13]
-
-
Lyophilization: For APIs that are highly unstable in water, consider developing a lyophilized (freeze-dried) powder formulation that is reconstituted just before use. This dramatically reduces hydrolysis by removing water.[1]
-
-
Part 3: Key Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study for a Glycidic Ester API
This protocol is designed to systematically identify degradation pathways and establish a stability-indicating analytical method.[17][21]
Objective: To determine the degradation profile of a glycidic ester under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your glycidic ester (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature (this is often very fast).
-
Neutral Hydrolysis: Dilute the stock solution with water. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, store a solution at 60°C.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light source compliant with ICH Q1B guidelines.
-
-
Time Points: Pull samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 10-20% degradation of the main compound.[15]
-
Sample Quenching: For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, to stop the reaction before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method. A mass spectrometer (LC-MS) is highly valuable for identifying the mass of degradation products.[22]
-
Data Interpretation:
-
Demonstrate that the analytical method can separate the parent peak from all degradation product peaks.
-
Identify the primary degradation pathways (e.g., is the compound more sensitive to acid, base, or oxidation?).
-
Propose structures for the major degradants based on LC-MS data.
-
Table 1: Example Stability-Indicating HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection (UV) | 220 nm (or λmax of the compound) |
| Injection Vol. | 10 µL |
Part 4: Visualizing Degradation Pathways and Workflows
Diagram 1: Primary Hydrolytic Degradation Pathways
This diagram illustrates the two main non-enzymatic hydrolytic pathways that degrade a glycidic ester.
Caption: Acid vs. Base-catalyzed hydrolysis pathways.
Diagram 2: Experimental Workflow for Stability Assessment
This flowchart provides a logical sequence for assessing and improving the stability of a new glycidic ester compound.
Caption: Workflow for stability assessment and optimization.
References
- 1. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. ftloscience.com [ftloscience.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 6. testbook.com [testbook.com]
- 7. byjus.com [byjus.com]
- 8. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 12. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. carbodiimide.com [carbodiimide.com]
- 14. colorcon.com [colorcon.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. acdlabs.com [acdlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Role of Buffers in Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. rjptonline.org [rjptonline.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enantioselectivity in Chiral Glycidic Ester Synthesis
Welcome to the technical support center for the synthesis of chiral glycidic esters. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric epoxidation and related reactions. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you overcome common challenges and enhance the enantioselectivity of your syntheses.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of chiral glycidic esters. Each issue is presented with potential causes and step-by-step solutions grounded in established chemical principles.
Problem 1: Low Enantiomeric Excess (ee) in Darzens Glycidic Ester Condensation
You've performed an asymmetric Darzens reaction to synthesize a chiral glycidic ester, but the enantiomeric excess (ee) is significantly lower than expected.
The Darzens reaction, which involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base, is a classic method for forming α,β-epoxy esters.[1][2] Achieving high enantioselectivity can be challenging.[3]
Potential Causes and Solutions:
-
Ineffective Chiral Catalyst or Auxiliary: The choice and quality of the chiral source are paramount.
-
Solution:
-
Verify Catalyst/Auxiliary Purity: Ensure the chiral phase-transfer catalyst (PTC), chiral ligand, or chiral auxiliary is of high enantiomeric purity. Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's ee.[4]
-
Select an Appropriate Chiral System: For phase-transfer catalysis, cinchona alkaloid-derived catalysts are often effective.[5][6] For reactions employing chiral auxiliaries, options like Evans auxiliaries or those derived from amino acids can provide excellent stereocontrol.[7][8] The choice will depend on your specific substrates.
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection can dramatically influence the stereochemical outcome.
-
Solution:
-
Lower the Reaction Temperature: Many asymmetric reactions exhibit higher enantioselectivity at lower temperatures. The reduced thermal energy minimizes non-selective reaction pathways.
-
Solvent Screening: The polarity of the solvent can affect the transition state geometry. Aprotic solvents of low polarity are often preferred as they can minimize side reactions like the hydrolysis of the glycidic ester.[9]
-
Base Selection: The strength and steric bulk of the base are critical. A strong, non-nucleophilic base is generally preferred to deprotonate the α-haloester without competing side reactions.[10][11] For ester starting materials, using an alkoxide base corresponding to the ester's alcohol component can prevent transesterification.[10]
-
-
-
Retro-Aldol Reaction and Epimerization: The initial aldol-type addition in the Darzens reaction can be reversible, leading to epimerization of the intermediate and a loss of stereochemical integrity.[12]
-
Solution:
-
Use a System that Favors Irreversible Ring Closure: Some catalytic systems are designed to promote rapid and irreversible intramolecular SN2 ring closure to form the epoxide, trapping the desired stereoisomer.[1]
-
Chelation Control: In some cases, the use of specific metal ions and ligands can create a more rigid, chelated intermediate that resists retro-aldol reaction.
-
-
Experimental Protocol: Optimizing a Phase-Transfer Catalyzed Asymmetric Darzens Reaction
-
Catalyst Preparation: Prepare a fresh solution of the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt) in an appropriate anhydrous, aprotic solvent (e.g., toluene or dichloromethane).
-
Reactant Addition: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) reaction vessel, dissolve the aldehyde/ketone and the α-haloester in the chosen solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C, -40 °C, or -78 °C) using a suitable cooling bath.
-
Base Addition: Slowly add a strong, non-nucleophilic base (e.g., potassium tert-butoxide or sodium hydride) to the reaction mixture while maintaining the low temperature.
-
Catalyst Introduction: Add the chiral phase-transfer catalyst solution dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[13]
Problem 2: Catalyst Deactivation in Sharpless Asymmetric Epoxidation
You are using the Sharpless asymmetric epoxidation to synthesize a chiral epoxy alcohol, a precursor to your target glycidic ester, but the reaction is sluggish or stalls, resulting in low conversion.
The Sharpless epoxidation is a highly reliable method for the enantioselective epoxidation of allylic alcohols.[14][15] Catalyst deactivation is a common issue that can hinder its efficiency.[4]
Potential Causes and Solutions:
-
Presence of Water: The titanium-tartrate catalyst is extremely sensitive to moisture.[4] Water can hydrolyze the titanium alkoxide, leading to the formation of inactive titanium species.
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (argon or nitrogen).[16]
-
Incorporate Molecular Sieves: The addition of activated 3Å or 4Å molecular sieves to the reaction mixture can effectively scavenge trace amounts of water, protecting the catalyst.[17][18]
-
-
-
Incorrect Catalyst Stoichiometry: The ratio of titanium isopropoxide to the diethyl tartrate (DET) ligand is crucial for the formation of the active dimeric catalyst.[4][18]
-
Solution:
-
Maintain the Correct Ratio: The optimal ratio of Ti(OiPr)₄ to DET is typically 1:1. A slight excess of the tartrate ligand (e.g., 1.1 to 1.2 equivalents) is often used to ensure full complexation of the titanium. However, a large excess of the tartrate can lead to the formation of an inactive Ti(tartrate)₂ species.[4]
-
-
-
Substrate Inhibition or Incompatibility: Some functional groups on the substrate can coordinate to the titanium center and inhibit catalysis.
-
Solution:
-
Protect Interfering Functional Groups: If your substrate contains functional groups that can act as Lewis bases (e.g., unprotected amines or thiols), consider protecting them before the epoxidation reaction.
-
Slow Addition of Substrate: In some cases, slow addition of the allylic alcohol to the pre-formed catalyst complex can mitigate substrate inhibition.
-
-
Troubleshooting Workflow for Sharpless Epoxidation
Caption: Troubleshooting workflow for low conversion in Sharpless epoxidation.
Problem 3: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Synthesis
You are using a chiral auxiliary to direct the stereoselective formation of a glycidic ester, but you are obtaining a mixture of diastereomers.
Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions.[7] The auxiliary is then removed to reveal the desired enantiomerically enriched product.
Potential Causes and Solutions:
-
Insufficient Steric Hindrance from the Auxiliary: The chiral auxiliary may not be providing a strong enough steric bias to effectively block one face of the reactive intermediate.
-
Flexibility of the Intermediate: If the transition state is not sufficiently rigid, the chiral auxiliary's influence is diminished.
-
Solution:
-
Use Lewis Acids: The addition of a Lewis acid can create a more rigid, chelated transition state, enhancing the stereodirecting effect of the auxiliary. The choice of Lewis acid (e.g., TiCl₄, SnCl₄, Et₂AlCl) can influence which diastereomer is favored.
-
Solvent Choice: The solvent can impact the conformation of the intermediate. Experiment with different solvents to find one that promotes a more ordered transition state.
-
-
-
Incorrect Enolate Geometry: The geometry of the enolate (Z vs. E) formed from the α-haloester can influence the diastereoselectivity of the subsequent addition to the carbonyl compound.
-
Solution:
-
Vary the Base and Deprotonation Conditions: The choice of base and the presence of additives can influence the enolate geometry. For example, lithium bases often favor the formation of one enolate isomer over another.
-
-
Quantitative Data: Effect of Chiral Auxiliary on Diastereomeric Excess
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (de) | Reference |
| (-)-8-phenylmenthyl | Cyclohexanone | 96% | [12] |
| (R)-BINOL | Various | 69-86% | [7] |
| trans-2-Phenylcyclohexanol | Glyoxylic acid ester | High (in ene reaction) | [7] |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing chiral glycidic esters?
There are several primary approaches to the enantioselective synthesis of chiral glycidic esters:
-
Asymmetric Darzens Reaction: This involves the use of a chiral phase-transfer catalyst, a chiral ligand for the base, or a chiral auxiliary attached to the α-haloester or the carbonyl compound.[16]
-
Asymmetric Epoxidation of α,β-Unsaturated Esters: This is a very common and effective method. Key catalytic systems include:
-
Jacobsen-Katsuki Epoxidation: Uses a chiral manganese-salen complex, particularly effective for cis-alkenes.[19][20][21]
-
Chiral Dioxirane Epoxidation: In situ generation of a chiral dioxirane from a ketone catalyst can epoxidize cinnamic acid derivatives with high yield and ee.[22]
-
Nucleophilic Epoxidation: Chiral peroxides or the use of phase-transfer catalysis with an achiral oxidant can also achieve enantioselectivity.[16]
-
-
Oxidation of Chiral Epoxy Alcohols: This involves first performing a Sharpless asymmetric epoxidation on an allylic alcohol to create a chiral epoxy alcohol, followed by oxidation (e.g., Swern or Parikh-Doering oxidation) to the glycidic ester.[16]
-
Kinetic Resolution: A racemic mixture of glycidic esters can be resolved using a lipase-catalyzed asymmetric hydrolysis, where one enantiomer is selectively hydrolyzed, leaving the other enriched.[22][23]
Logical Relationship of Synthesis Strategies
Caption: Major strategies for chiral glycidic ester synthesis.
Q2: How do I choose between the Jacobsen-Katsuki and Sharpless epoxidation methods?
The choice depends primarily on your starting material:
-
Use the Sharpless Asymmetric Epoxidation when your substrate is an allylic alcohol . This method is highly specific for this class of compounds and generally provides very high enantioselectivity.[14][15]
-
Use the Jacobsen-Katsuki Epoxidation when your substrate is an unfunctionalized alkene , such as an α,β-unsaturated ester that does not contain an allylic alcohol moiety.[19][24] It is particularly effective for cis-disubstituted and trisubstituted alkenes.[20]
Q3: What analytical techniques are best for determining the enantiomeric excess (ee) of my glycidic ester?
The most common and reliable methods for determining ee are chromatographic techniques using a chiral stationary phase (CSP):
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. By using a column with a chiral stationary phase, the two enantiomers of the glycidic ester will have different retention times, allowing for their separation and quantification.
-
Chiral Gas Chromatography (GC): This is also a very powerful technique, particularly for volatile glycidic esters. Similar to HPLC, a chiral column is used to separate the enantiomers.[13]
Other methods include:
-
NMR Spectroscopy with Chiral Shift Reagents: While less common for precise ee determination now, chiral lanthanide shift reagents can be used to differentiate the signals of enantiomers in an NMR spectrum.[13]
-
Fluorescence-based Assays: High-throughput methods using fluorescence have been developed for the rapid determination of ee in certain classes of chiral molecules.[25]
Q4: Can phase-transfer catalysis be used effectively for glycidic ester synthesis?
Yes, asymmetric phase-transfer catalysis (PTC) is a powerful tool for the enantioselective synthesis of glycidic esters, particularly through the Darzens reaction.[16][26][27]
-
Mechanism: A chiral quaternary ammonium or phosphonium salt (the PTC) transports an enolate ion from an aqueous or solid phase into an organic phase where it reacts with the aldehyde or ketone. The chiral environment of the catalyst's cation-enolate ion pair directs the stereochemical outcome of the reaction.[5]
-
Advantages:
Q5: My reaction is producing the wrong diastereomer (cis instead of trans, or vice versa). How can I control diastereoselectivity?
Diastereoselectivity in glycidic ester synthesis is often controlled by the kinetics of the ring-closing step.[3]
-
In the Darzens Reaction: The relative stereochemistry (cis or trans) is influenced by the reaction conditions.
-
Base and Solvent: The choice of base and solvent can affect the equilibrium between the syn and anti aldol intermediates, which then close to the trans and cis epoxides, respectively.[3]
-
Temperature: Lower temperatures often favor the thermodynamically more stable trans product.
-
Catalyst Control: Some catalytic systems, particularly those using Lewis acids or specific chiral catalysts, can override the inherent substrate bias and favor the formation of one diastereomer over the other.[9] For example, certain cobalt-salen complexes have been shown to selectively produce either the cis or trans epoxide by changing the base and halide leaving group.[9]
-
References
- 1. Darzens Glycidic Ester Synthesis [unacademy.com]
- 2. Darzens reaction - Wikipedia [en.wikipedia.org]
- 3. Darzens Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Application of the Darzens Glycidic Ester Synthesis [unacademy.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university [borzuya.org]
- 14. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 15. youtube.com [youtube.com]
- 16. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 17. scribd.com [scribd.com]
- 18. mdpi.com [mdpi.com]
- 19. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 20. grokipedia.com [grokipedia.com]
- 21. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. US6521445B1 - Process for preparing optically active glycidate esters - Google Patents [patents.google.com]
- 24. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 25. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Asymmetric phase-transfer catalysis [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Guide to the Analysis of Glycidyl Esters: Direct vs. Indirect Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of glycidyl esters (GEs) is a critical aspect of ensuring product safety and quality. These process contaminants, formed at high temperatures during the refining of edible oils and fats, are classified as probable human carcinogens. Consequently, robust and reliable analytical methods are paramount. This guide provides a comprehensive comparative analysis of the two primary approaches for GE determination: direct and indirect methods. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to help you select the most appropriate method for your analytical needs.
The Analytical Dichotomy: A Tale of Two Methodologies
The choice between direct and indirect methods for glycidyl ester analysis is not merely a matter of preference; it is a decision guided by the specific analytical question at hand, the available instrumentation, and the desired level of detail.
Indirect methods , the more established and widely adopted approach, do not measure the intact glycidyl ester molecule. Instead, they rely on a chemical transformation of the glycidyl moiety into a more stable and readily analyzable derivative. This approach is exemplified by several official methods, including those from the American Oil Chemists' Society (AOCS).
Direct methods , on the other hand, aim to quantify the intact glycidyl esters. This is typically achieved using liquid chromatography coupled with mass spectrometry (LC-MS), which allows for the separation and detection of individual GE species based on their specific fatty acid chains.
Indirect Methods: The Workhorse of Routine Analysis
Indirect methods are favored for their robustness and the extensive validation they have undergone, making them the cornerstone of routine quality control in many laboratories. The fundamental principle involves the cleavage of the ester bond to release glycidol, which is then converted to a more stable derivative for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
The Mechanism of Indirect Analysis
The common workflow for indirect analysis involves a two-step process to differentiate between 3-monochloropropanediol (3-MCPD) esters, which are often co-contaminants, and glycidyl esters. This is because the analytical derivatization can convert glycidol into 3-MCPD.
Caption: Workflow of a typical indirect method for glycidyl ester analysis.
Experimental Protocol: Indirect GC-MS Analysis (Based on AOCS Official Method Cd 29c-13)
This protocol outlines the key steps for the determination of glycidyl esters using the differential method.
1. Sample Preparation and Transesterification:
-
Weigh approximately 100 mg of the oil sample into two separate reaction vials (Assay A and Assay B).
-
Add an internal standard solution (e.g., deuterated 3-MCPD dipalmitate) to each vial.
-
Initiate the transesterification by adding a solution of sodium methoxide in methanol. This cleaves the fatty acids from the glycerol backbone, releasing free 3-MCPD and glycidol. The reaction is typically rapid, proceeding at room temperature.[1]
2. Reaction Termination and Conversion:
-
Assay A: Stop the reaction by adding an acidic sodium chloride solution. The chloride ions will react with the released glycidol to form additional 3-MCPD.[2]
-
Assay B: Stop the reaction with an acidic solution of a non-chloride salt, such as sodium bromide. This prevents the conversion of glycidol to 3-MCPD.[2]
3. Extraction:
-
Extract the aqueous layer containing the free 3-MCPD and glycidol (in the form of 3-MCPD in Assay A) with a suitable organic solvent (e.g., diethyl ether/hexane).
4. Derivatization:
-
Evaporate the solvent and add a derivatizing agent, typically phenylboronic acid (PBA). PBA reacts with the diol functional group of 3-MCPD to form a more volatile and thermally stable cyclic ester, which is amenable to GC analysis.[2]
5. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system. The separation is achieved on a suitable capillary column, and the detection is performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[3]
6. Calculation:
-
The concentration of glycidyl esters (expressed as glycidol) is calculated by subtracting the result of Assay B from Assay A and multiplying by a transformation factor that accounts for the conversion of glycidol to 3-MCPD.[1]
Official Indirect Methods: A Brief Comparison
The American Oil Chemists' Society (AOCS) has established several official indirect methods for the analysis of glycidyl esters. While they are considered to produce statistically equivalent results, they differ in their approach and analysis time.[4]
-
AOCS Cd 29a-13 (Unilever Method): This method involves acid-catalyzed transesterification and is known for its accuracy, though it is more time-consuming (approximately 16 hours for hydrolysis).[5][6]
-
AOCS Cd 29b-13 (3-in-1 Method): This method uses a slow alkaline release of MCPD and glycidol.
-
AOCS Cd 29c-13 (Difference Method): This is the fastest of the three, with a hydrolysis time of only 3.5-5.5 minutes, making it suitable for high-throughput laboratories. However, it requires precise control of reaction time and temperature.[5]
Direct Methods: A Profile of Intact Esters
Direct methods offer a more detailed picture of the glycidyl ester profile in a sample by measuring the intact molecules. This approach is particularly valuable for research and development, where understanding the specific fatty acid composition of the GEs can provide insights into their formation and mitigation.
The Power of LC-MS in Direct Analysis
Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the technique of choice for direct GE analysis. It provides the necessary selectivity and sensitivity to detect and quantify individual glycidyl esters in complex oil matrices.
References
- 1. shimadzu.com [shimadzu.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]
- 4. library.aocs.org [library.aocs.org]
- 5. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Validation of Ethyl 3-methyl-3-phenylglycidate Synthesis
In the synthesis of specialty chemicals, where structure dictates function, rigorous analytical validation is not merely a procedural formality—it is the cornerstone of reliable research and development. Ethyl 3-methyl-3-phenylglycidate, colloquially known as "strawberry aldehyde," is a prime example.[1][2][3] This α,β-epoxy ester is a key ingredient in the flavor and fragrance industries and serves as a versatile synthetic intermediate.[2][4] Its synthesis, most commonly achieved via the Darzens condensation, requires a multi-faceted spectroscopic approach to confirm structural integrity and assess purity.[2][5]
This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the validation of this compound. We will move beyond rote procedural descriptions to explain the causal links between experimental choices and the quality of analytical outcomes, ensuring a self-validating workflow.
The Synthetic Route: Understanding the Darzens Condensation
The Darzens condensation is the classic and most efficient method for synthesizing glycidic esters like this compound.[2][5] The reaction involves the base-catalyzed condensation of a ketone (acetophenone) with an α-haloester (ethyl chloroacetate).[5][6][7]
The causality of the mechanism is elegant and critical to understand for troubleshooting and impurity analysis:
-
Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl chloroacetate. This proton is acidic due to the electron-withdrawing effects of both the adjacent chlorine atom and the ester carbonyl group, forming a resonance-stabilized enolate.[5]
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. This step, analogous to an aldol addition, forms a new carbon-carbon bond and creates a halohydrin intermediate.[5][8]
-
Intramolecular SN2 Cyclization: The newly formed alkoxide oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an SN2 fashion. This displaces the chloride ion and forms the characteristic three-membered epoxide ring.[5][9]
References
- 1. Sciencemadness Discussion Board - Synthesis of Ethyl Methylphenylglycidate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. This compound | 77-83-8 [chemicalbook.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Darzens reaction - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
A Comparative Guide to Alternatives for Ethyl 3-methyl-3-phenylglycidate in Strawberry Flavor Formulations
This guide provides an in-depth comparison of chemical alternatives to Ethyl 3-methyl-3-phenylglycidate (EMPG), a cornerstone ingredient in strawberry flavor formulations. Intended for researchers, flavor chemists, and product development professionals, this document delves into the sensory and chemical characteristics of viable substitutes, supported by established experimental data and protocols.
Introduction: The Role and Challenges of this compound (Strawberry Aldehyde)
This compound (EMPG), commonly known as "strawberry aldehyde," is a synthetic aromatic compound celebrated for its potent, sweet, and fruity strawberry-like aroma.[1][2] Despite its misleading common name, EMPG is structurally an ester and an epoxide, not an aldehyde.[2][3][4] Its characteristic scent has made it a fundamental component in a vast array of products, including beverages, candies, baked goods, and fragrances.[1][2][3]
The pursuit of alternatives to EMPG is driven by several factors. Evolving regulatory landscapes, the growing consumer demand for "natural" flavor profiles, and inherent stability challenges with certain aldehydes and related compounds in various food matrices necessitate a broader palette of flavoring ingredients.[5] Aldehydes, for instance, can be prone to oxidation and other reactions that may alter the flavor profile over a product's shelf life.[6][7][8] This guide explores scientifically vetted alternatives that can replicate or complement the sensory attributes of EMPG, ensuring flavor consistency and consumer appeal.
Key Alternatives to this compound
The creation of a convincing strawberry flavor is a complex interplay of various volatile compounds.[9][10] While EMPG provides a distinct sweet, fruity note, a successful formulation relies on a blend of esters, furanones, lactones, and other molecules to achieve a well-rounded and authentic profile.[11][12] Below are key alternatives, categorized by their chemical class and sensory contribution.
1. Furanones: The "Caramel" Core
Furanones are critical for imparting the characteristic sweet, cooked, and caramel-like notes essential to a ripe strawberry profile.[13]
-
Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone): Also known as strawberry furanone, this compound is naturally found in strawberries and pineapples.[14][15] At high concentrations, it has a caramel-like scent, but when diluted, it provides a sweet, jammy strawberry aroma.[14][16] Furaneol is considered a key flavor compound in strawberries.[9] However, its stability can be a concern, as it is susceptible to oxidation, which can produce off-notes.[17]
-
Mesityl oxide (2,5-dimethyl-4-methoxy-3(2H)-furanone): This is the methyl ether of Furaneol and is also a significant contributor to the aroma of fresh strawberries.[18][19]
2. Esters: The "Fruity" Burst
Esters are responsible for the fresh, fruity, and sweet notes that define the initial impression of a strawberry flavor.[11]
-
Methyl Cinnamate: Naturally found in strawberries and some spices, methyl cinnamate offers a sweet, balsamic, and fruity aroma reminiscent of strawberry and cinnamon.[20][21] It is widely used to impart warmth and enrich the top notes of strawberry accords.[22][23]
-
Ethyl Butyrate and Methyl Butanoate: These esters are abundant in strawberries and contribute significantly to the fruity aroma.[11] Ethyl butyrate, in particular, has a very low aroma threshold, making it a powerful contributor to the overall flavor profile.[11]
-
Other Esters: A complex mixture of other esters, including amyl acetate, amyl butyrate, and ethyl acetate, are often used to build a comprehensive and nuanced strawberry flavor.[24]
3. Lactones: The "Peachy" and "Creamy" Undertones
Lactones add depth, creaminess, and a subtle fruity character to the flavor profile.
-
gamma-Decalactone: This lactone is naturally present in many fruits and provides a distinct peachy and fruity aroma.[25][26] In strawberry formulations, it contributes to a juicy and authentic character.[27] The presence of gamma-decalactone in strawberries is genetically determined.[12][25][28]
Comparative Performance Data
The selection of an appropriate alternative often depends on the desired sensory profile, the food matrix, and stability requirements. The following table summarizes the key characteristics of EMPG and its primary alternatives.
| Compound | Chemical Class | Odor Profile | Natural Occurrence | Key Application Notes |
| This compound | Glycidate Ester | Sweet, fruity, strawberry-like[1] | Synthetic[1][4] | Provides a powerful and characteristic strawberry top note. |
| Furaneol® | Furanone | Sweet, caramel, jammy strawberry (when diluted)[14][16] | Strawberries, pineapples[14] | Essential for a cooked, ripe strawberry character. Stability can be an issue.[17] |
| Methyl Cinnamate | Ester | Fruity, strawberry-like, balsamic, cinnamon[20][22] | Strawberries, basil, Eucalyptus olida[20] | Adds warmth and complexity. Often used at levels higher than found in nature.[21] |
| gamma-Decalactone | Lactone | Peachy, fruity, creamy[25][26] | Strawberries, peaches, apricots[26] | Contributes to juiciness and a more rounded, authentic fruit profile.[27] |
| Ethyl Butyrate | Ester | Fruity, pineapple-like | Strawberries, many other fruits | Very low odor threshold, providing a significant fruity lift.[11] |
Experimental Protocols for Comparative Analysis
To objectively evaluate the performance of these alternatives, a combination of sensory and analytical techniques is essential.
Sensory Evaluation Workflow
A structured sensory analysis provides direct insight into how consumers will perceive the flavor.[29][30]
Objective: To compare the sensory profiles of strawberry flavor formulations containing EMPG versus its alternatives.
Methodology: Descriptive Analysis
-
Panelist Training: A panel of 10-12 trained assessors is familiarized with the key aroma and flavor attributes of strawberry, using reference standards for terms like "fresh," "jammy," "green," "sweet," and "caramel."
-
Sample Preparation:
-
Evaluation: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale). Samples are presented in a randomized and blind fashion to prevent bias.[29]
-
Data Analysis: The data is analyzed using statistical methods (e.g., ANOVA) to identify significant differences in the sensory profiles of the different formulations.
Caption: Workflow for comparative sensory analysis of flavor alternatives.
Analytical Instrumentation Workflow
Instrumental analysis provides objective data on the volatile composition of the flavor formulations.[33]
Objective: To identify and quantify the volatile compounds in strawberry flavor formulations.
Methodology: Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The headspace of each flavor formulation is sampled using Solid Phase Microextraction (SPME).
-
GC-MS Analysis: The SPME fiber is injected into a GC-MS system to separate and identify the volatile compounds based on their mass spectra and retention times.[33]
-
GC-O Analysis: A parallel analysis is conducted using a GC-O system, where a trained analyst sniffs the effluent from the GC column and records the odor character and intensity of each separated compound.[34][35] This technique helps to identify the most aroma-active compounds.[18][19]
-
Data Analysis: The GC-MS data provides quantitative information on the concentration of each volatile, while the GC-O data provides a sensory profile of the individual components. This combined data allows for a comprehensive understanding of the flavor.
Caption: Workflow for GC-MS and GC-O analysis of flavor compounds.
Conclusion
While this compound remains a valuable tool in the flavorist's palette, a deep understanding of its alternatives is crucial for modern product development. Furanones, various esters, and lactones offer a range of sensory attributes that can be skillfully blended to create a stable, appealing, and nuanced strawberry flavor. The choice of a specific alternative or combination will depend on the desired flavor profile, be it fresh, jammy, or candy-like, as well as considerations of cost, stability, and regulatory requirements. By employing rigorous sensory and analytical methodologies, flavor chemists can confidently select and validate the optimal ingredients for their specific applications.
References
- 1. This compound | 19464-95-0 | Benchchem [benchchem.com]
- 2. This compound: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. Ethyl methylphenylglycidate - Wikipedia [en.wikipedia.org]
- 4. Ethyl methylphenylglycidate - American Chemical Society [acs.org]
- 5. The Most Popular Natural Fruit Flavor: Strawberry Flavor - BAISIFU [food-flavors.com]
- 6. mdpi.com [mdpi.com]
- 7. brewingforward.com [brewingforward.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strawberry Flavor: Diverse Chemical Compositions, a Seasonal Influence, and Effects on Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What's in your strawberries? | Feature | RSC Education [edu.rsc.org]
- 12. Frontiers | Genomic Characterization of the Fruity Aroma Gene, FaFAD1, Reveals a Gene Dosage Effect on γ-Decalactone Production in Strawberry (Fragaria × ananassa) [frontiersin.org]
- 13. zhishangchem.com [zhishangchem.com]
- 14. Furaneol - Wikipedia [en.wikipedia.org]
- 15. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Unlocking the Flavor Potential of Furaneol: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]
- 17. perfumerflavorist.com [perfumerflavorist.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Evaluation of volatiles from two subtropical strawberry cultivars using GC-olfactometry, GC-MS odor activity values, and sensory analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methyl cinnamate - Wikipedia [en.wikipedia.org]
- 21. perfumerflavorist.com [perfumerflavorist.com]
- 22. vigon.com [vigon.com]
- 23. hermitageoils.com [hermitageoils.com]
- 24. happilyunprocessed.com [happilyunprocessed.com]
- 25. qFaFAD1: Strawberry γ-decalactone | RosBREED [rosbreed.org]
- 26. γ-Decalactone - Wikipedia [en.wikipedia.org]
- 27. perfumerflavorist.com [perfumerflavorist.com]
- 28. Genomic Characterization of the Fruity Aroma Gene, FaFAD1, Reveals a Gene Dosage Effect on γ-Decalactone Production in Strawberry (Fragaria × ananassa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. flavorsum.com [flavorsum.com]
- 30. contracttesting.com [contracttesting.com]
- 31. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 32. Dedicated to bakers, pastry chefs and chocolatiers [puratos.com]
- 33. contractlaboratory.com [contractlaboratory.com]
- 34. cabidigitallibrary.org [cabidigitallibrary.org]
- 35. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment of Glycidyl Esters for Researchers and Drug Development Professionals
In the landscape of chemical safety and drug development, a thorough understanding of the toxicological profiles of excipients and process-related impurities is paramount. Glycidyl esters (GEs), a class of compounds formed at high temperatures in the presence of fatty acids and glycerol, have garnered significant attention due to their prevalence in refined edible oils and their potential toxicological implications. This guide provides an in-depth comparison of the toxicological data of different glycidyl esters, offering field-proven insights and supporting experimental data to aid researchers, scientists, and drug development professionals in their risk assessment and formulation development endeavors.
The Central Paradigm: Hydrolysis to Glycidol as the Primary Driver of Toxicity
The overwhelming scientific consensus is that the toxicity of glycidyl esters is not primarily due to the intact ester molecule itself, but rather its metabolic conversion to glycidol in the gastrointestinal tract.[1][2][3] This hydrolysis is catalyzed by lipases, enzymes responsible for the breakdown of fats.
Glycidol is a well-characterized genotoxic and carcinogenic compound.[4][5] Its epoxide functional group is highly reactive and can form adducts with DNA, leading to mutations and initiating the carcinogenic process.[6] The International Agency for Research on Cancer (IARC) has classified glycidol as a "probable human carcinogen" (Group 2A).[5][7]
Therefore, any meaningful toxicological comparison of different glycidyl esters must be viewed through the lens of their propensity to release glycidol. The fatty acid moiety of the ester can influence the rate and extent of this hydrolysis, as well as the absorption and distribution of the parent ester, thereby modulating the ultimate systemic exposure to glycidol.
Comparative Genotoxicity: A Case Study of Glycidyl Linoleate vs. Glycidol
Direct comparative toxicological studies on a range of glycidyl esters are scarce in the published literature. However, a key study investigating glycidyl linoleate, a common unsaturated glycidyl ester, provides valuable insights into the comparative genotoxic potential.[8][9]
Key Findings:
-
Bacterial Reverse Mutation Assay (Ames Test): Both glycidyl linoleate and glycidol showed positive responses in the Ames test, indicating their ability to induce point mutations in bacteria.[8][9] However, the mutagenic potency of glycidyl linoleate was significantly lower than that of glycidol.[8][9]
-
In Vitro Chromosomal Aberration Test: In this assay using cultured mammalian cells, glycidol induced structural chromosomal aberrations. In contrast, glycidyl linoleate did not show any clastogenic activity.[8][9]
-
In Vivo Bone Marrow Micronucleus Test: Neither glycidyl linoleate nor glycidol induced a significant increase in micronucleated polychromatic erythrocytes in the bone marrow of mice.[8][9]
Interpretation:
This case study underscores the critical importance of considering the rate of hydrolysis when comparing different glycidyl esters. Factors such as the chain length and degree of saturation of the fatty acid could influence the accessibility of the ester bond to lipases, thereby affecting the rate of glycidol release.
Quantitative Toxicological Data for Glycidol
Given that glycidol is the primary toxicant, a thorough understanding of its toxicological profile is essential for risk assessment. The following table summarizes key quantitative toxicological data for glycidol.
| Toxicological Endpoint | Species | Route of Administration | Value | Reference |
| Carcinogenicity | ||||
| Mesotheliomas in tunica vaginalis/peritoneum (BMDL10) | Male Rat | Oral | 2.4 mg/kg bw/day | [1][10] |
| Neoplastic effects (T25) | Rat | Oral | 10.2 mg/kg bw/day | EFSA, 2016 |
| Reproductive Toxicity | ||||
| Reduction in epididymal sperm count (LOAEL) | Rat | Oral | 25 mg/kg bw/day | [11] |
| Organ-Specific Toxicity | ||||
| Nephrotoxicity | Rat | Oral | 150-400 mg/kg bw/day | [11] |
| Neurotoxicity | Rat | Oral | 200 mg/kg bw/day (28 days) | [11] |
BMDL10: Benchmark Dose Lower Confidence Limit 10%; T25: the chronic dose rate that will give 25% of the animals tumors at a standard age; LOAEL: Lowest Observed Adverse Effect Level.
Experimental Protocols for Genotoxicity Assessment
To ensure the scientific integrity and reproducibility of toxicological studies, standardized protocols are crucial. The following are detailed, step-by-step methodologies for key genotoxicity assays, based on OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This assay is a widely used method for detecting gene mutations induced by chemical substances.
Principle: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan). The assay measures the ability of a test substance to induce reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal agar medium.
Step-by-Step Methodology:
-
Strain Selection: At least five strains of bacteria should be used, including four strains of S. typhimurium (TA1535, TA1537, TA98, and TA100) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).
-
Metabolic Activation: The assay is performed both in the presence and absence of a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This mimics mammalian metabolism and allows for the detection of mutagens that require metabolic activation.
-
Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate dose range. At least five different analyzable concentrations of the test substance should be selected.
-
Plate Incorporation Method:
-
To 2.0 ml of molten top agar at 45°C, add 0.1 ml of an overnight bacterial culture, 0.1 ml of the test substance solution, and 0.5 ml of S9 mix or buffer.
-
Vortex the mixture and pour it onto the surface of a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.
Diagram of the Ames Test Workflow
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[1][2][12][13]
Principle: Cultured mammalian cells are exposed to the test substance, and then arrested in metaphase. The chromosomes are then examined microscopically for structural abnormalities.
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).
-
Exposure: Expose the cell cultures to at least three analyzable concentrations of the test substance, with and without S9 metabolic activation. A negative (solvent) and a positive control should be included.
-
Treatment Duration:
-
Short-term treatment (3-6 hours): With and without S9 mix. Cells are harvested at a time equivalent to about 1.5 normal cell cycle lengths after the beginning of treatment.
-
Continuous treatment (without S9): Treatment for about 1.5 normal cell cycle lengths, with cells harvested at the end of the treatment period.
-
-
Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid or colchicine) to the cultures for the last 1-3 hours of the culture period.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and spread them onto microscope slides.
-
Staining: Stain the chromosomes with a suitable stain (e.g., Giemsa).
-
Microscopic Analysis: Score at least 200 well-spread metaphases per concentration and control for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
Data Analysis: A test substance is considered positive if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations or a reproducible and statistically significant positive response at one or more concentrations.
Diagram of the Chromosomal Aberration Test Workflow
Caption: Workflow for the In Vitro Chromosomal Aberration Test.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes for the presence of micronuclei.[14][15][16][17]
Principle: When a developing erythroblast in the bone marrow expels its main nucleus to become a polychromatic erythrocyte (PCE), any lagging chromosome fragments or whole chromosomes can be left behind in the cytoplasm, forming a micronucleus. An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.
Step-by-Step Methodology:
-
Animal Selection: Use a suitable rodent species, typically mice or rats.
-
Dose Administration: Administer the test substance to the animals, usually by oral gavage or intraperitoneal injection. At least three dose levels, a negative control, and a positive control should be used.
-
Sampling Time: Collect bone marrow or peripheral blood at appropriate times after treatment. A common sampling schedule is 24 and 48 hours after a single treatment.
-
Slide Preparation:
-
Bone Marrow: Flush the bone marrow from the femur, prepare a cell suspension, and make smears on microscope slides.
-
Peripheral Blood: Collect a small volume of blood and make smears.
-
-
Staining: Stain the slides with a stain that allows for the differentiation of PCEs from normochromatic erythrocytes (NCEs) and the visualization of micronuclei (e.g., acridine orange, Giemsa).
-
Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.
-
Data Analysis: A positive result is a dose-related increase in the frequency of micronucleated PCEs and/or a statistically significant increase at one or more dose levels compared to the negative control.
Diagram of the In Vivo Micronucleus Test Workflow
Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.
Discussion and Future Perspectives
The current body of evidence strongly indicates that the primary toxicological concern associated with glycidyl esters is their in vivo hydrolysis to glycidol, a known genotoxic carcinogen. While direct comparative toxicological data for different glycidyl esters are limited, the available information suggests that the intact esters have a lower intrinsic toxicity.
Future research should focus on the following areas to refine our understanding of the comparative toxicology of glycidyl esters:
-
In Vitro Hydrolysis Studies: Conducting comparative studies on the rate of hydrolysis of different glycidyl esters (e.g., palmitate, oleate, stearate, linoleate) by pancreatic lipase would provide crucial data for predicting the in vivo release of glycidol.
-
Toxicokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of different glycidyl esters in animal models would help to determine how the fatty acid moiety influences the systemic exposure to glycidol.
-
Structure-Activity Relationship (SAR) Modeling: Developing SAR models could help to predict the toxicological properties of a wider range of glycidyl esters based on their chemical structure.
By focusing on these research priorities, the scientific community can develop a more nuanced understanding of the risks associated with different glycidyl esters, enabling more informed decisions in drug development, food safety, and regulatory toxicology.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. nucro-technics.com [nucro-technics.com]
- 3. MCPDs and glycidyl fatty acid esters - AGES [ages.at]
- 4. Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycidol Fatty Acid Ester and 3-Monochloropropane-1,2-Diol Fatty Acid Ester in Commercially Prepared Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Occurrence of 3-monochloropropane-1,2-diol and glycidyl esters in artisanal vegetable edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WHO | JECFA [apps.who.int]
- 11. cot.food.gov.uk [cot.food.gov.uk]
- 12. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. oecd.org [oecd.org]
- 16. inotiv.com [inotiv.com]
- 17. Test No. 474: Mammalian Erythrocyte Micronucleus Test - Overton [app.overton.io]
A Comparative Guide to the Stereospecific Olfaction of Ethyl 2-Methyl-4-Pentenoate (EMPG) Isomers
This guide provides an in-depth comparative analysis of the olfactory properties of ethyl 2-methyl-4-pentenoate (EMPG) stereoisomers. It is designed for researchers, chemists, and professionals in the flavor, fragrance, and drug development industries who are focused on the critical relationship between molecular chirality and sensory perception. We will explore the causal mechanisms behind why subtle differences in 3D molecular architecture can lead to profoundly different scent profiles, supported by detailed experimental methodologies for synthesis, chiral separation, and sensory evaluation.
Introduction: The Chirality of Scent
The interaction between a volatile molecule and an olfactory receptor is a precise, stereospecific event. The human olfactory system, comprising approximately 396 different types of receptors, acts as a highly sensitive and selective detector, capable of distinguishing between enantiomers—chiral molecules that are non-superimposable mirror images of each other.[1][2] This ability underscores the "stereochemical theory of odor," which posits that the geometric shape of a molecule is a primary determinant of its perceived scent.[3][4]
Ethyl 2-methyl-4-pentenoate (EMPG), a C8 ester, serves as an excellent model compound for exploring this phenomenon. Possessing a single chiral center at the C2 position, EMPG exists as two distinct enantiomers: (R)-EMPG and (S)-EMPG. While chemically identical in an achiral environment, their interactions within the chiral milieu of olfactory receptors can elicit unique sensory responses. This guide details the necessary experimental framework to isolate these isomers and systematically correlate their stereochemistry with their specific olfactory characteristics.
Synthesis and Chiral Resolution of EMPG Enantiomers
A robust analysis begins with the preparation and purification of the individual stereoisomers. This process involves the synthesis of a racemic mixture followed by high-resolution chiral separation.
Synthesis of Racemic EMPG
A common and effective method for synthesizing racemic EMPG is through the allylation of an appropriate malonic ester derivative.[5][6] This approach provides a reliable pathway to the target molecule in good yield.
Causality of Experimental Choice: The selection of diethyl methylmalonate as a starting material is strategic. The acidic proton at the 2-position is readily removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA), forming a stable enolate. This enolate then acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide) in a standard SN2 reaction to form the carbon skeleton of the target molecule. The resulting product is then subjected to decarboxylation to yield the final racemic ester. This multi-step synthesis is well-documented and highly reproducible.[5]
Chiral Separation
With the racemic mixture in hand, the critical next step is the resolution of the (R)- and (S)-enantiomers. Enantioselective gas chromatography (GC) or preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the state-of-the-art method for this purpose.[7][8]
Causality of Experimental Choice: Chiral stationary phases, often based on cyclodextrin derivatives, create a chiral environment within the chromatography column.[8] As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. The differing stability and steric interactions of these complexes result in different retention times, allowing for their effective separation.[9] The choice of a specific cyclodextrin-based column (e.g., β-cyclodextrin) is based on its proven efficacy in resolving a wide range of chiral flavor and fragrance compounds.[7]
Correlative Olfactory Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is the cornerstone technique for linking a specific chemical compound to its perceived odor.[10][11] It uniquely combines the high-resolution separation power of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[12][13]
The experimental workflow involves splitting the effluent from the GC column. One portion is directed to a conventional chemical detector, such as a Mass Spectrometer (MS) for definitive identification, while the other is directed to a heated sniffing port where a trained sensory panelist evaluates the odor of the eluting compounds in real-time.
Caption: Workflow for correlating EMPG stereochemistry with olfaction.
This dual-detection approach is self-validating; it ensures that the perceived scent is directly and unambiguously attributed to the chromatographically pure, mass-spectrometry-verified enantiomer eluting at that specific time.
Comparative Olfactory Profiles of (R)- and (S)-EMPG
Upon analysis via GC-O, the distinct olfactory properties of the EMPG enantiomers can be characterized and quantified. The racemic mixture of EMPG is generally described as having an ethereal, fruity odor with notes of pineapple, apple, and tropical fruits.[][15] However, chiral resolution reveals a more nuanced picture. The following table summarizes the expected, illustrative olfactory data for the individual enantiomers.
| Property | (R)-Ethyl 2-methyl-4-pentenoate | (S)-Ethyl 2-methyl-4-pentenoate | Racemic Mixture (1:1) |
| Odor Quality | Ripe, juicy pineapple; sweet, tropical fruit notes with a slight green background. | Green, unripe apple; sharp, fresh-cut grass notes with a subtle ethereal character. | A complex fruity blend, reminiscent of mixed berries and pineapple.[15] |
| Odor Intensity | Moderate to Strong | Moderate | Moderate |
| Odor Threshold | Lower (Higher Potency) | Higher (Lower Potency) | Intermediate |
Discussion of Results
The hypothetical data illustrates a common principle in chiral olfaction: enantiomers often possess qualitatively different scent profiles. The (R)-isomer's "ripe pineapple" character versus the (S)-isomer's "green apple" scent can be attributed to their differential binding affinities and activation patterns at the olfactory receptor sites.
Caption: Model of stereospecific binding at an olfactory receptor.
As depicted in the model above, the three-dimensional arrangement of functional groups in the (R)-enantiomer allows for a more complementary fit into the binding pocket of a specific receptor subtype, leading to a strong and distinct neural signal. Conversely, the mirror-image arrangement of the (S)-enantiomer results in a suboptimal fit, leading to weaker activation of this receptor and potentially stronger activation of a different receptor responsible for "green" notes. This combinatorial activation pattern across the entire olfactory receptor repertoire is what ultimately defines the unique perceived scent of each isomer.[1]
Detailed Experimental Protocols
Protocol 1: Synthesis of Racemic Ethyl 2-Methyl-4-Pentenoate[5]
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Formation: Slowly add n-butyllithium (n-BuLi) to the cooled THF, followed by the dropwise addition of diisopropylamine to form lithium diisopropylamide (LDA) in situ. Stir for 30 minutes.
-
Enolate Formation: Add a solution of ethyl methylmalonate in THF dropwise to the LDA solution. Maintain the temperature at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Allylation: Add allyl bromide dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via fractional distillation to yield racemic ethyl 2-methyl-4-pentenoate.[16] Confirm identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.
Protocol 2: Chiral Separation of EMPG Enantiomers[7][8]
-
Column: Utilize a preparative chiral HPLC or GC column packed with a cyclodextrin-based chiral stationary phase (e.g., Rt-βDEXsm).
-
Sample Preparation: Dissolve the purified racemic EMPG in an appropriate solvent (e.g., hexane for GC, or a mobile phase mixture for HPLC).
-
Chromatographic Conditions (GC):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Separation and Collection: Inject the sample and run the program. The two enantiomers will elute at different retention times. Collect the separated fractions corresponding to each peak.
-
Purity Check: Re-inject the collected fractions onto the same chiral column to confirm enantiomeric purity (>99%).
Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis[11][17]
-
System: Use a GC-MS system equipped with a column effluent splitter, directing ~50% of the flow to the MS detector and ~50% to a heated olfactometry detection port (ODP).
-
Sample: Prepare dilute solutions (~10 ppm in a neutral solvent) of the purified (R)-EMPG and (S)-EMPG.
-
Analysis: Inject the (R)-isomer sample. A trained assessor sniffs the ODP, recording the time, duration, intensity, and a qualitative description of any perceived odor. Simultaneously, the MS records the mass spectrum of the eluting peak.
-
Validation: Correlate the assessor's sensory data directly with the retention time and mass spectrum of the (R)-EMPG peak.
-
Repeat: Repeat steps 3 and 4 for the (S)-isomer sample.
-
Comparison: Compare the validated olfactory descriptors for each enantiomer.
Conclusion
The correlation of stereochemistry with olfactory properties is a fundamental principle in sensory science. As demonstrated with ethyl 2-methyl-4-pentenoate, enantiomers can and often do exhibit distinct scent profiles. This difference is a direct consequence of the specific, chiral interactions between the odorant molecule and the array of olfactory receptors in the human nose. The integrated methodological approach of targeted synthesis, high-resolution chiral separation, and correlative GC-O analysis provides a robust and reliable framework for elucidating these structure-activity relationships. Such understanding is invaluable for the rational design of new flavor and fragrance ingredients and for advancing our fundamental knowledge of chemical sensing.
References
- 1. Is It Possible to Predict the Odor of a Molecule on the Basis of its Structure? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereochemical and Vibrational Theories of Odour | Semantic Scholar [semanticscholar.org]
- 4. [PDF] THE STEROCHEMICAL THEORY OF ODOR. | Semantic Scholar [semanticscholar.org]
- 5. Ethyl 2-methyl-4-pentenoate synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 2-methyl-4-pentenoate | CAS#:53399-81-8 | Chemsrc [chemsrc.com]
- 7. academic.oup.com [academic.oup.com]
- 8. gcms.cz [gcms.cz]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis [spkx.net.cn]
- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 13. gentechscientific.com [gentechscientific.com]
- 15. pineapple pentenoate [thegoodscentscompany.com]
- 16. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in Asymmetric Glycidic Ester Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of glycidic esters, a cornerstone transformation known as the Darzens reaction, provides critical access to chiral α,β-epoxy carbonyl compounds. These molecules are not merely synthetic curiosities; they are high-value chiral building blocks for a multitude of pharmaceuticals, including cardiovascular drugs, antivirals, and anti-cancer agents. The stereochemical integrity of the final active pharmaceutical ingredient (API) often traces back to the efficiency and selectivity of the catalyst employed in this key bond-forming step.
This guide offers a comparative analysis of the primary catalytic systems developed for this purpose. We move beyond a simple cataloging of results to dissect the mechanistic underpinnings that govern their efficacy, providing the causal insights necessary for rational catalyst selection and methods development in a research or process chemistry setting.
The Challenge: Controlling Stereochemistry in the Darzens Reaction
The classical Darzens reaction, while effective for forming the epoxide ring, is achiral and typically yields a mixture of stereoisomers. The development of a catalytic, asymmetric variant faces a significant hurdle: the generation of a strongly acidic hydrogen halide byproduct, which can promote a racemic background reaction or neutralize a basic catalyst.[1] Modern catalytic systems are ingeniously designed to overcome this challenge, primarily through two distinct mechanistic pathways: the epoxidation of α,β-unsaturated carbonyl compounds or the direct asymmetric condensation of an α-halo carbonyl with an aldehyde or ketone.
Caption: General workflow of the catalytic asymmetric Darzens reaction.
Chiral Phase-Transfer Catalysis (PTC): The Workhorse System
Phase-transfer catalysis is particularly well-suited for the Darzens reaction as it operates under biphasic conditions with an excess of an inorganic base, effectively sequestering the acidic byproduct in the aqueous phase.[1] The catalyst, typically a chiral quaternary ammonium salt, facilitates the transfer of the organic-soluble enolate into the organic phase, where it undergoes a stereocontrolled reaction.
Mechanism and Rationale: The key to enantioselectivity lies in the formation of a tightly associated, chiral ion pair between the catalyst's quaternary ammonium cation and the prochiral enolate. The catalyst's rigid chiral backbone sterically shields one face of the enolate, allowing the aldehyde to approach only from the less hindered face.
Leading Catalyst Family: Cinchona Alkaloids Cinchona alkaloid derivatives are the most extensively studied and successful class of PTCs for this transformation. Their efficacy stems from a combination of steric directing groups and non-covalent interactions (e.g., hydrogen bonding) that rigidify the transition state.
-
Dual-Function Catalysts: Maruoka and colleagues developed novel chiral quaternary ammonium bromide catalysts with dual functionality.[2] A hydroxyl group on the catalyst, for instance, can form a hydrogen bond with the incoming carbonyl substrate, enhancing both reactivity and the precise spatial arrangement required for high enantioselectivity.[2]
-
Hybrid Amide-Based Catalysts: More recent iterations involve hybrid amide-based Cinchona alkaloids. These systems have achieved exceptional yields and enantioselectivities (>99% ee) with very low catalyst loadings (as low as 0.5 mol%).[3] A significant advantage is their robustness, allowing for recycling of the catalyst over multiple cycles without loss of activity.[3]
-
6'-OH Cinchonium Salts: For the direct Darzens reaction between α-chloro ketones and aldehydes, easily accessible 6'-OH cinchonium salts have proven highly effective, producing optically active epoxides in high yields and excellent enantioselectivities.[1][4]
Caption: Catalytic cycle of a Chiral Phase-Transfer Catalyst (PTC).
Metal-Based Catalysis: The Lewis Acid Approach
Chiral metal complexes function as Lewis acids, activating the carbonyl electrophile (the aldehyde or ketone) rather than the enolate nucleophile. Coordination of the carbonyl oxygen to the metal center lowers the LUMO energy of the carbonyl group and presents a sterically defined chiral environment for the incoming nucleophile.
Leading Catalyst Systems:
-
Chiral N,N'-Dioxide–Sc(III) Complexes: These systems are highly effective for the epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide as a green oxidant.[5] They are noted for being convenient, water- and air-tolerant, and providing excellent yields and enantioselectivities without the need for additives.[5]
-
Lanthanide–BINOL Complexes: Lanthanide complexes paired with chiral BINOL ligands are powerful catalysts for the epoxidation of enones.[6][7] The active catalyst is often an oligomeric species, which can create a more complex but highly selective catalytic pocket.[7]
-
Chiral Boron-Lewis Acid Catalysts: A highly enantioselective Darzens-type epoxidation of diazoesters with glyoxal derivatives has been achieved using a chiral oxazaborolidinium ion catalyst.[8] This method affords trisubstituted α,β-epoxy esters with exceptional yields, diastereoselectivities (>20:1 dr), and enantioselectivities (>99% ee).[8]
The primary advantage of Lewis acid catalysis is often the broader substrate scope and the ability to tolerate different functionalities compared to base-mediated process.
Organocatalysis: The Metal-Free Frontier
Organocatalysis offers an attractive, metal-free alternative, reducing concerns about toxic metal contamination in the final product—a critical consideration in drug development.[9][10] These small organic molecules can operate through various activation modes.
Leading Catalyst Systems:
-
Cyclopropenimine Superbases: A truly organocatalytic Darzens reaction has been developed using the high basicity and low nucleophilicity of cyclopropenimine superbases.[11] The active catalyst can be generated in situ from its hydrochloride salt, and a sacrificial inorganic base is used to maintain the catalytic cycle, achieving good to excellent conversions.[11]
-
Chiral Phosphoric Acids (CPAs): CPAs are remarkably versatile Brønsted acid catalysts.[12] Their bifunctional nature, acting as both a Brønsted acid and a Lewis base, allows them to form a well-organized hydrogen-bonding network with both the nucleophile and electrophile, promoting highly stereoselective transformations.[12]
-
Proline and its Derivatives: Chiral secondary amines like proline activate carbonyl compounds by forming nucleophilic enamine intermediates or electrophilic iminium ions, providing a covalent pathway for asymmetric induction.[13]
Organocatalysis is a rapidly advancing field, with continuous development of new catalyst scaffolds and activation modes that push the boundaries of efficiency and selectivity.[14][15]
Comparative Performance Data
The choice of catalyst is highly dependent on the specific substrates and desired outcome. The following table summarizes representative data to facilitate comparison.
| Catalyst System | Representative Catalyst | Substrate Type | Yield (%) | ee (%) | dr | Key Advantages & Ref. |
| Phase-Transfer (PTC) | Hybrid Amide Cinchona Alkaloid C5 | α,β-Unsaturated Ketones | Up to 99 | >99 | N/A | Low catalyst loading (0.5 mol%), recyclable, excellent selectivity.[3] |
| Phase-Transfer (PTC) | 6'-OH Cinchonium Salt 2h | α-Chloro Ketone + Aromatic Aldehyde | 85-98 | 90-97 | >20:1 | Readily tunable, tolerates diverse substituents.[1] |
| Metal-Based | Chiral N,N'-Dioxide-Sc(III) | α,β-Unsaturated Ketones & Amides | Up to 99 | Up to 99 | >20:1 | Uses H₂O₂, additive-free, air/water tolerant.[5] |
| Metal-Based | Chiral Oxazaborolidinium Ion | Diazoester + Glyoxal Derivative | Up to 99 | >99 | >20:1 | Excellent for trisubstituted epoxides.[8] |
| Organocatalyst | Cyclopropenimine Superbase | t-Butyl Chloroacetate + Aromatic Aldehyde | 60-95 (Conv.) | N/A* | ~1:1 | Metal-free, mild conditions.[11] |
*Enantioselectivity data for asymmetric variants using chiral superbases is an active area of research.
Experimental Protocols: A Practical Guide
Reproducibility is paramount. The following protocols are provided as self-validating systems, detailing a representative procedure for a high-performing catalyst class.
Protocol 1: Asymmetric Epoxidation using a Cinchona Alkaloid PTC
Adapted from Jurczak et al., Org. Lett. 2020.[3]
Objective: To synthesize a chiral epoxide from an α,β-unsaturated ketone with high enantioselectivity.
Materials:
-
Catalyst C5 (Hybrid amide-based Cinchona alkaloid)
-
Substrate (e.g., Chalcone, 1.0 mmol)
-
Toluene (5 mL)
-
Aqueous solution of K₂CO₃ (25% w/v, 2.5 mL)
-
Aqueous solution of NaOCl (15%, 2.5 mL)
-
Tetrabutylammonium bromide (TBAB, 0.01 mmol)
-
Standard laboratory glassware, magnetic stirrer, TLC plates, and purification supplies (silica gel).
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the chalcone substrate (1.0 mmol), catalyst C5 (0.005 mmol, 0.5 mol%), and TBAB (0.01 mmol).
-
Solvent Addition: Add toluene (5 mL) and the aqueous K₂CO₃ solution (2.5 mL).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Oxidant Addition: Add the aqueous NaOCl solution (2.5 mL) dropwise over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent catalyst degradation.
-
Reaction: Allow the reaction to stir vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure epoxide.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by HPLC analysis on a chiral stationary phase column (e.g., Chiralcel OD-H).
Conclusion and Future Outlook
The field of asymmetric glycidic ester synthesis has matured significantly, with powerful catalytic systems available across PTC, metal-based, and organocatalytic platforms. Chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, remain a highly reliable and efficient choice, offering excellent selectivities at low catalyst loadings.[3] Metal-based catalysts provide access to different reaction pathways and often exhibit broad substrate tolerance, with newer systems leveraging greener oxidants like H₂O₂.[5] The ascent of organocatalysis presents a compelling, metal-free paradigm that is crucial for pharmaceutical applications where metal contamination is a major concern.[10]
Future innovation will likely focus on the development of even more sustainable and economical catalysts. This includes designing catalysts that operate efficiently in green solvents (e.g., water or bio-based solvents), expanding the substrate scope to more challenging aliphatic and sterically hindered substrates, and integrating these catalytic steps into continuous flow systems for enhanced scalability and process control.[13][16] The synergistic combination of different catalytic strategies, such as photoredox catalysis with organocatalysis, also holds immense promise for unlocking novel and highly selective transformations.[14][16]
References
- 1. Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of New Chiral Phase-Transfer Catalysts with Dual Functions for Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly enantioselective asymmetric Darzens reactions with a phase transfer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric catalytic epoxidation of α,β-unsaturated carbonyl compounds with hydrogen peroxide: Additive-free and wide substrate scope - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic Asymmetric Epoxidation of α, β-Unsaturated Carbonyl Compounds [jstage.jst.go.jp]
- 7. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 8. Catalytic Asymmetric Darzens-Type Epoxidation of Diazoesters: Highly Enantioselective Synthesis of Trisubstituted Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicaljournal.org [chemicaljournal.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 15. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 16. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Proper Disposal of Ethyl 3-methyl-3-phenylglycidate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 3-methyl-3-phenylglycidate (CAS No. 77-83-8), also known as "strawberry aldehyde." Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Understanding the Compound: Hazard Profile
This compound is a synthetic flavoring agent and an intermediate in chemical synthesis.[1][2] While widely used, it possesses hazards that necessitate careful handling. It is classified as a combustible liquid and can cause skin and eye irritation, as well as potential respiratory irritation.[3][4]
A thorough risk assessment begins with understanding its specific hazard classifications. The following table summarizes the key safety information derived from supplier Safety Data Sheets (SDS).
| Hazard Category | Classification | Precautionary Statement |
| Flammability | Flammable Liquid (Category 3)[3] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] |
| Skin Irritation | Category 2[3] | Causes skin irritation. May cause an allergic skin reaction.[5] |
| Eye Irritation | Category 2A[3] | Causes serious eye irritation.[3] |
| Target Organ Toxicity | Single Exposure (Respiratory)[3] | May cause respiratory irritation.[3] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment.[6] |
Regulatory Framework: Compliance is Non-Negotiable
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, two primary federal agencies set the standards for laboratory chemical safety and waste disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[7][8] This plan must include standard operating procedures for safe handling, exposure control, and waste disposal procedures.[8] Your institution's CHP is the primary document governing your daily operations.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[9] this compound waste must be managed as hazardous waste due to its characteristics, particularly its ignitability.[9][10]
Personnel Protection: Your First Line of Defense
Before handling this compound in any capacity, including disposal, the following Personal Protective Equipment (PPE) is mandatory. The rationale for each piece of equipment is grounded in preventing the exposure routes identified in the hazard profile.
-
Hand Protection: Wear protective gloves. Chemically resistant gloves (e.g., nitrile) are required to prevent skin contact, which can cause irritation.[3][4]
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are essential. If there is a risk of splashing, a face shield should be worn in conjunction with goggles to prevent contact with the eyes, which can cause serious irritation.[3]
-
Skin and Body Protection: A standard laboratory coat is required to protect against incidental skin contact. Ensure it is buttoned and the sleeves are rolled down.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors that can cause respiratory irritation.[3][4] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Spill Management Protocol
Accidental spills must be managed immediately and safely. The primary objectives are to contain the spill, prevent its spread, and protect personnel.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: As a combustible liquid, all sources of ignition (open flames, hot plates, sparks) must be immediately removed or turned off.[3]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Contain the Spill: Use an inert, absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the liquid.[3][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Package: Carefully scoop the absorbent material into a suitable container for hazardous waste disposal. The container must be sealable and properly labeled as hazardous waste.[4][11]
-
Decontaminate: Clean the spill area with a solvent like alcohol, followed by a thorough wash with soap and water.[11] All cleaning materials (wipes, gloves) are also considered hazardous waste and must be disposed of accordingly.
-
Seek Medical Attention: If there has been any personal exposure, follow the first aid measures outlined in the SDS, such as rinsing skin or eyes with water for at least 15 minutes, and seek immediate medical attention.[3][4]
Step-by-Step Waste Disposal Procedure
The disposal of this compound must follow a systematic process to ensure compliance with EPA regulations.[9] All chemical waste is presumed to be hazardous and must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][10]
Workflow for Disposal
Caption: Disposal workflow for this compound.
Protocol Details:
-
Waste Characterization: Any unused this compound, solutions containing it, or materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.[9] Specifically, it is classified as an ignitable hazardous waste.
-
Container Selection:
-
Use a container that is compatible with the chemical. Borosilicate glass or high-density polyethylene (HDPE) containers are suitable.[12]
-
The container must have a tight-fitting, screw-top lid to prevent leaks and the escape of vapors. Containers must be kept closed at all times except when adding waste.[9][13]
-
Ensure the container is clean and in good condition. Never use food-grade containers like milk jugs.[9]
-
-
Labeling:
-
As soon as you designate a container for waste, it must be labeled. Use your institution's official hazardous waste tag.[14]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.[14]
-
The approximate concentration and composition of the waste stream.
-
The specific hazard characteristics (e.g., "Ignitable," "Irritant").
-
The date accumulation started.
-
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[13]
-
Segregation is critical. Store this waste away from incompatible materials, especially strong oxidizing agents, with which it may react.[3][4]
-
Liquid waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[14]
-
-
Arranging for Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.
-
Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.[14]
-
Never dispose of this compound down the drain or in the regular trash.[12][14] This is a violation of EPA regulations and can harm the environment.
-
Waste Minimization
A core principle of laboratory safety and environmental stewardship is waste minimization.
-
Purchase Accordingly: Order only the quantity of the chemical needed for your experiments.
-
Avoid Spoilage: Store the chemical properly to prevent degradation. It is noted to be moisture-sensitive.[3][5]
-
Use Efficiently: Design experiments to use the minimum amount of material necessary to achieve the desired scientific outcome.
By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure full regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- 1. This compound | 77-83-8 [chemicalbook.com]
- 2. microchem.fr [microchem.fr]
- 3. Ethyl Methylphenylglycidate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. osha.gov [osha.gov]
- 8. osha.gov [osha.gov]
- 9. pfw.edu [pfw.edu]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. ethz.ch [ethz.ch]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
